Mat2A-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H24F2N6O4 |
|---|---|
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
8-[4-(difluoromethoxy)phenyl]-2-ethoxy-6-[2-(2-hydroxypropan-2-yl)-3-methylbenzimidazol-5-yl]pteridin-7-one |
InChI |
InChI=1S/C26H24F2N6O4/c1-5-37-25-29-13-18-21(32-25)34(15-7-9-16(10-8-15)38-24(27)28)22(35)20(30-18)14-6-11-17-19(12-14)33(4)23(31-17)26(2,3)36/h6-13,24,36H,5H2,1-4H3 |
Clé InChI |
QSIIZWGBIZXFLM-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Mat2A-IN-20 and the Methionine Cycle in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical metabolic vulnerability in a significant subset of cancers, particularly those with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A for the production of S-adenosylmethionine (SAM), the universal methyl donor. Inhibition of MAT2A selectively targets these cancer cells by depleting SAM levels, disrupting essential methylation processes, and ultimately leading to cell death. This technical guide provides an in-depth overview of the methionine cycle's role in oncology, the mechanism of action of MAT2A inhibitors, and the preclinical and clinical data supporting their development. We focus on Mat2A-IN-20, a potent MAT2A inhibitor, and provide a comprehensive summary of quantitative data from related compounds in this class, alongside detailed experimental protocols for their evaluation.
The Methionine Cycle: A Central Hub in Cancer Metabolism
The methionine cycle is a fundamental metabolic pathway essential for cellular homeostasis.[1] It plays a pivotal role in three key cellular processes:
-
Transmethylation: The cycle produces S-adenosylmethionine (SAM), the primary methyl donor for the methylation of DNA, RNA, histones, and other proteins. These methylation events are crucial for regulating gene expression and maintaining genomic stability.[2][3]
-
Transsulfuration: The cycle provides homocysteine, a precursor for the synthesis of cysteine, which is a rate-limiting component for the production of the major intracellular antioxidant, glutathione (B108866) (GSH).
-
Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth, proliferation, and differentiation.
Many cancer cells exhibit a heightened dependence on exogenous methionine, a phenomenon known as "methionine dependency."[4][5] This metabolic reprogramming makes the methionine cycle an attractive target for therapeutic intervention.
MAT2A: The Gatekeeper of the Methionine Cycle
Methionine Adenosyltransferase 2A (MAT2A) is the rate-limiting enzyme that catalyzes the conversion of methionine and ATP into SAM.[3][6] While another isoform, MAT1A, is predominantly expressed in the liver, MAT2A is widely expressed in extrahepatic tissues and is the primary isoform found in cancer cells.[7] Upregulation of MAT2A is observed in various cancers and is often associated with poor prognosis.[7][8]
The Synthetic Lethal Approach: Targeting MAT2A in MTAP-Deleted Cancers
A key breakthrough in targeting the methionine cycle was the discovery of a synthetic lethal relationship between MAT2A and the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an essential enzyme in the methionine salvage pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in many cancers, including non-small cell lung cancer, bladder cancer, and pancreatic cancer.[9]
In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates to high levels. MTA is a natural inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5), which utilizes SAM to methylate its substrates.[10] This partial inhibition of PRMT5 by MTA makes the cancer cells exquisitely dependent on a high intracellular concentration of SAM to maintain sufficient PRMT5 activity for survival. By inhibiting MAT2A, the production of SAM is drastically reduced, leading to a synergistic and catastrophic loss of PRMT5 function, which in turn causes defects in mRNA splicing, DNA damage, and ultimately, selective cancer cell death.[10][11]
This compound: A Potent Inhibitor of MAT2A
This compound (also known as Compound A49) is a potent inhibitor of MAT2A with a reported half-maximal inhibitory concentration (IC50) of ≤50 nM.[1][2] It has also been shown to inhibit the UDP-glucuronosyltransferase 1A1 (UGT1A1) with an IC50 of 28.45 μM.[1][3] While detailed preclinical and clinical data for this compound are not extensively published, its potency against MAT2A places it within a promising class of therapeutic agents.
The following sections will present quantitative data from other well-characterized MAT2A inhibitors as representative examples of the potential efficacy of this drug class.
Quantitative Data Presentation
The following tables summarize key preclinical and clinical data for several notable MAT2A inhibitors.
Table 1: In Vitro Potency of Representative MAT2A Inhibitors
| Compound | MAT2A Enzymatic IC50 (nM) | Cellular SAM IC50 (nM) in HCT116 MTAP-/- | Cellular Proliferation IC50 (nM) in HCT116 MTAP-/- | Reference(s) |
| This compound | ≤50 | Not Reported | Not Reported | [1][2] |
| AG-270 | 14 | 20 | 300 | [8][12] |
| SCR-7952 | 18.7 - 21 | 2 | 53 | [5][12] |
| IDE397 | Not Reported | Not Reported | Not Reported | |
| PF-9366 | 420 | Not Reported | ~10,000 | [10] |
| Compound 28 (Mat2A-IN-21) | 49 | Not Reported | 52 | [13] |
Table 2: In Vivo Efficacy of Representative MAT2A Inhibitors (Monotherapy)
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| AG-270 | Pancreatic KP4 MTAP-null xenograft | 200 mg/kg, p.o., QD | 67% | [8] |
| SCR-7952 | HCT116 MTAP-/- xenograft | 3.0 mg/kg, p.o. | 82.9% | [3] |
| ISM3412 | HCT116 MTAP-deficient xenograft | Not Reported | 66% | [5] |
Table 3: Clinical Efficacy of IDE397 (Monotherapy) in MTAP-Deleted Solid Tumors
| Tumor Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Patient Population (n) | Reference(s) |
| Urothelial and NSCLC | 33% | 93% | 27 | [4] |
| Squamous NSCLC | 38% | Not Reported | 8 | [4] |
| Adenocarcinoma NSCLC | 22% | Not Reported | 9 | [4] |
| Urothelial Cancer | 40% | Not Reported | 10 | [4] |
Table 4: Clinical Efficacy of IDE397 in Combination with Trodelvy (Sacituzumab Govitecan) in MTAP-Deletion Urothelial Cancer
| Dose Level (IDE397 + Trodelvy) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Patient Population (n) | Reference(s) |
| 15 mg + 10 mg/kg | 33% | 100% | 9 | [14] |
| 30 mg + 7.5 mg/kg | 57% | 71% | 7 | [14] |
Signaling Pathways and Experimental Workflows
Diagrams
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of MAT2A inhibitors.
Protocol 1: Colorimetric MAT2A Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against the MAT2A enzyme.
Principle: This assay measures the amount of inorganic phosphate (B84403) (Pi) released as a byproduct of the MAT2A-catalyzed reaction between L-methionine and ATP. The amount of Pi is quantified using a colorimetric reagent.
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine solution
-
ATP solution
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)
-
384-well microplates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of the diluted test inhibitor.
-
Positive Control (No Inhibitor): Add 5 µL of assay buffer with the same final DMSO concentration.
-
Blank (No Enzyme): Add 10 µL of assay buffer.
-
-
Enzyme Addition: Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Reaction Initiation: Prepare a master mix of L-methionine and ATP in assay buffer at 2x the final desired concentration. Add 10 µL of this master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 50 µL of the colorimetric detection reagent to each well. Incubate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all other readings. Calculate the percent inhibition relative to the positive control and plot against the inhibitor concentration. Use a non-linear regression model to determine the IC50 value.[15][16]
Protocol 2: Cell Proliferation Assay for Selectivity Assessment
Objective: To determine the anti-proliferative effect (GI50) of a MAT2A inhibitor on MTAP-deleted versus MTAP-wild-type cells.
Principle: This assay measures the number of viable cells after a prolonged incubation period with the inhibitor, typically using a reagent that is converted into a fluorescent or colored product by metabolically active cells.
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP+/+ (wild-type) cell lines
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test Inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
Procedure:
-
Cell Seeding: Seed both HCT116 MTAP-/- and MTAP+/+ cells into 96-well plates at a low density (e.g., 1,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in the culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for an extended period, typically 5-7 days, to allow for multiple cell doublings.
-
Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).
-
Reading: Measure the luminescence, fluorescence, or absorbance on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the percent viability against the log-transformed inhibitor concentration and calculate the GI50 value for each cell line using non-linear regression. The selectivity index is calculated as GI50 (MTAP+/+) / GI50 (MTAP-/-).[1][6][17]
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a MAT2A inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
HCT116 MTAP-/- cancer cells
-
Matrigel
-
Test inhibitor formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of HCT116 MTAP-/- cells (e.g., 5-10 million cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor or vehicle control daily via oral gavage for the duration of the study (e.g., 21-28 days).
-
Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors and weigh them.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[10][18]
Protocol 4: Western Blot for Histone Methylation
Objective: To assess the downstream effect of MAT2A inhibition on PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on histone proteins.
Principle: Histones are extracted from treated cells, separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for a particular methylation mark (e.g., H4R3me2s) and a total histone control.
Materials:
-
Cells treated with a MAT2A inhibitor or vehicle.
-
Acid extraction buffers for histone isolation.
-
SDS-PAGE gels (high percentage, e.g., 15%) and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-SDMA (e.g., anti-H4R3me2s) and anti-Total Histone H3 or H4.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Histone Extraction: Isolate nuclei from treated cells and perform an acid extraction to purify histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate equal amounts of histone proteins on a high-percentage SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a total histone (e.g., H3) to serve as a loading control.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the total histone signal.[13]
Conclusion
The inhibition of MAT2A represents a promising and targeted therapeutic strategy for a significant population of cancer patients with MTAP-deleted tumors. Compounds like this compound and other inhibitors in its class have demonstrated potent and selective activity in preclinical models, and early clinical data for agents such as IDE397 are encouraging. The synthetic lethal interaction between MAT2A and MTAP provides a clear mechanistic rationale and a defined patient population for clinical development. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of MAT2A inhibitors, both as monotherapies and in combination with other anti-cancer agents, in the landscape of precision oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. MAT2A | Insilico Medicine [insilico.com]
- 5. rcsb.org [rcsb.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ir.ideayabio.com [ir.ideayabio.com]
- 10. probiologists.com [probiologists.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Facebook [cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein structure - MAT2A - The Human Protein Atlas [proteinatlas.org]
- 17. researchgate.net [researchgate.net]
- 18. filecache.investorroom.com [filecache.investorroom.com]
The Role of MAT2A in MTAP-Deleted Tumor Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The frequent co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the tumor suppressor CDKN2A in approximately 15% of human cancers creates a specific metabolic vulnerability that can be therapeutically exploited.[1][2] This event leads to the accumulation of 5'-methylthioadenosine (MTA), a metabolite that endogenously inhibits protein arginine methyltransferase 5 (PRMT5).[2] This partial inhibition of PRMT5 sensitizes cancer cells to the reduction of S-adenosylmethionine (SAM), the primary methyl donor for all cellular methylation reactions. Methionine adenosyltransferase 2A (MAT2A) is the principal enzyme responsible for SAM synthesis.[3] The inhibition of MAT2A in MTAP-deleted tumors leads to a synthetic lethal phenotype, characterized by further suppression of PRMT5 activity, resulting in disruptions in mRNA splicing, DNA damage, and ultimately, tumor cell death.[4] This guide provides an in-depth technical overview of the MAT2A-MTAP synthetic lethal interaction, presenting the underlying molecular mechanisms, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the critical pathways and workflows.
Biological Rationale: The Synthetic Lethal Interaction of MAT2A and MTAP Deletion
The concept of synthetic lethality, where the loss of two genes is lethal to a cell but the loss of either one alone is not, provides a powerful framework for developing targeted cancer therapies. The relationship between MAT2A and MTAP is a prime example of this principle.
1.1. MTAP Deletion and MTA Accumulation
The MTAP gene is located on chromosome 9p21, in close proximity to the CDKN2A tumor suppressor gene.[5] Consequently, homozygous deletion of CDKN2A, a frequent event in many cancers, often results in the co-deletion of MTAP.[5] MTAP is a crucial enzyme in the methionine salvage pathway, where it catabolizes MTA into adenine (B156593) and 5-methylthioribose-1-phosphate.[5] In MTAP-deficient cells, the absence of this enzymatic activity leads to a significant intracellular accumulation of MTA.[2][6]
1.2. MTA as a PRMT5 Inhibitor
The accumulated MTA acts as a competitive inhibitor of PRMT5, a type II arginine methyltransferase.[7] PRMT5 utilizes SAM as a methyl donor to catalyze the symmetric dimethylation of arginine residues on a wide range of protein substrates, including histones and components of the spliceosome.[5] The binding of MTA to the SAM-binding pocket of PRMT5 partially inhibits its methyltransferase activity.[7][8]
1.3. MAT2A Inhibition and Synergistic PRMT5 Suppression
MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP.[3][9] In MTAP-deleted cells, where PRMT5 is already partially inhibited by MTA, the cells become exquisitely sensitive to reductions in SAM levels.[5] Inhibition of MAT2A depletes the intracellular pool of SAM, further starving PRMT5 of its essential substrate.[10] This dual insult—MTA-mediated competitive inhibition and SAM depletion—leads to a profound suppression of PRMT5 activity, triggering a cascade of downstream events that culminate in selective cancer cell death.[4][10]
Signaling Pathway and Molecular Consequences
The inhibition of MAT2A in MTAP-deleted tumors sets off a well-defined signaling cascade that ultimately disrupts essential cellular processes.
2.1. Impaired mRNA Splicing
One of the primary consequences of PRMT5 inhibition is the disruption of pre-mRNA splicing.[4][11] PRMT5 is known to methylate components of the spliceosome, and its inhibition leads to widespread splicing defects.[12] This can result in the production of non-functional proteins or the activation of nonsense-mediated decay pathways, contributing to cellular stress and death.
2.2. DNA Damage and Mitotic Defects
Recent studies have also demonstrated that MAT2A inhibition in MTAP-deleted cells leads to DNA damage and mitotic defects.[4][11] The precise mechanisms are still under investigation, but it is hypothesized that the splicing defects of key DNA repair and cell cycle proteins contribute to this phenotype. This provides a rationale for combining MAT2A inhibitors with agents that also induce DNA damage or disrupt mitosis, such as taxanes.[4][11]
Quantitative Data from Preclinical and Clinical Studies
The synthetic lethal interaction between MAT2A and MTAP has been validated in numerous preclinical models, and several MAT2A inhibitors are now in clinical development.
Table 1: Preclinical Activity of MAT2A Inhibitors in MTAP-deleted vs. MTAP-wildtype Cancer Cell Lines
| Compound | Cell Line (MTAP status) | Assay Type | IC50 / GI50 | Reference |
| AG-270 | HCT-116 (MTAP-/-) | Growth Inhibition | 260 nM | [13] |
| AG-270 | HCT-116 (MTAP+/+) | Growth Inhibition | >10 µM | [13] |
| IDE397 | Panel of MTAP-/- PDX models | Tumor Growth Inhibition | >60% TGI | [12] |
Table 2: Clinical Trial Data for MAT2A Inhibitors in Patients with MTAP-deleted Tumors
| Compound | Clinical Trial ID | Phase | Key Findings | Reference |
| AG-270 (Ivosidenib) | NCT03435250 | 1 | Manageable safety profile. Maximal reductions in plasma SAM concentrations ranged from 54% to 70%. Two partial responses observed, with a disease control rate of 17.5% at 16 weeks. | [1][14] |
| IDE397 | NCT04794699 | 1/2 | Objective response rate of 33% in MTAP-deletion NSCLC and urothelial cancer. Manageable safety profile. | [15] |
Key Experimental Protocols
Investigating the MAT2A-MTAP synthetic lethal interaction requires a combination of in vitro and in vivo experimental approaches.
4.1. In Vitro Cell-Based Assays
4.1.1. Cell Proliferation/Viability Assay
-
Objective: To determine the differential sensitivity of MTAP-deleted and MTAP-wildtype cells to a MAT2A inhibitor.
-
Materials:
-
Isogenic pair of cancer cell lines (e.g., HCT116 MTAP+/+ and MTAP-/-).
-
Complete cell culture medium.
-
MAT2A inhibitor stock solution (in DMSO).
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
-
Plate reader.
-
-
Procedure:
-
Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the MAT2A inhibitor in complete medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate the plates for a period of time that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the results to determine the GI50 (concentration that causes 50% growth inhibition).
-
4.1.2. Western Blot Analysis for Pharmacodynamic Markers
-
Objective: To confirm target engagement by assessing the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity.
-
Materials:
-
Treated cell lysates.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-SDMA, anti-p53, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse cells treated with the MAT2A inhibitor and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot to detect the protein bands.
-
4.2. In Vivo Xenograft Studies
4.2.1. Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of a MAT2A inhibitor in an in vivo model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG).
-
MTAP-deleted cancer cell line.
-
Matrigel (optional).
-
MAT2A inhibitor formulation for oral gavage or other route of administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant MTAP-deleted cancer cells into the flank of the mice.
-
Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the MAT2A inhibitor and vehicle according to the desired dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Logical Relationships and Therapeutic Implications
The targeting of MAT2A in MTAP-deleted cancers is a prime example of precision medicine, where a specific genetic alteration in the tumor is exploited for therapeutic benefit.
The clinical development of MAT2A inhibitors is ongoing, with a focus on identifying responsive patient populations and exploring combination therapies. The induction of DNA damage by MAT2A inhibition suggests that combining these agents with PARP inhibitors or chemotherapy could be a promising strategy.[16] Furthermore, the potential for synergistic activity with direct PRMT5 inhibitors is also being actively investigated.[17][18]
Conclusion and Future Directions
The synthetic lethal relationship between MAT2A and MTAP-deleted cancers represents a significant advancement in the field of precision oncology. The development of potent and selective MAT2A inhibitors has provided the tools to clinically validate this therapeutic hypothesis. Future research will likely focus on:
-
Biomarker Development: Identifying robust biomarkers to predict which patients are most likely to respond to MAT2A inhibition.
-
Understanding Resistance Mechanisms: Investigating how tumors may develop resistance to MAT2A inhibitors to inform the development of next-generation therapies and combination strategies.
-
Exploring Novel Combinations: Systematically evaluating the combination of MAT2A inhibitors with other targeted agents and standard-of-care chemotherapies.
By continuing to unravel the complexities of this synthetic lethal interaction, the scientific and medical communities can pave the way for novel and effective treatments for patients with MTAP-deleted cancers.
References
- 1. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ideayabio.com [ideayabio.com]
- 6. Nutrient availability shapes methionine metabolism in p16/MTAP-deleted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
Harnessing Synthetic Lethality: A Technical Guide to MAT2A Inhibition with Mat2A-IN-20 in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The principle of synthetic lethality—where the loss of two genes is lethal to a cell, but the loss of either one alone is not—presents a powerful and precise strategy in oncology. A prime example of this approach is the inhibition of Methionine Adenosyltransferase 2A (MAT2A) in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene. Occurring in approximately 15% of all human cancers, MTAP deletion creates a unique metabolic vulnerability that can be therapeutically exploited.[1][2][3] This guide provides an in-depth technical examination of this synthetic lethal interaction, focusing on the mechanism of action of representative MAT2A inhibitors like Mat2A-IN-20, supported by quantitative data, detailed experimental protocols, and visualizations of the critical molecular pathways and workflows.
The Core Mechanism: Disrupting the Methionine Cycle for Targeted Cell Death
MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[4][5] SAM is the universal methyl donor for a vast number of cellular methylation reactions, including the methylation of DNA, RNA, and proteins, which are essential for regulating gene expression and overall cellular homeostasis.[4][6]
In cancers with a homozygous deletion of the MTAP gene, the cell's metabolism is significantly altered. MTAP is responsible for salvaging methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. Its absence leads to a substantial accumulation of MTA within the cancer cells.[1] This accumulated MTA acts as a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[1][6]
PRMT5, which requires SAM as a substrate, is uniquely sensitive to the ratio of MTA to SAM.[7] The partial inhibition by MTA makes PRMT5 activity highly dependent on the available concentration of SAM.[6] This creates the synthetic lethal vulnerability:
-
MTAP Deletion: Leads to high intracellular MTA levels, which partially inhibit PRMT5.
-
MAT2A Inhibition (e.g., by this compound): Drastically reduces the cellular pool of SAM.[8]
-
PRMT5 Shutdown: The combination of high MTA and low SAM leads to a critical shutdown of PRMT5 activity.
-
Cell Death: The loss of PRMT5 function disrupts essential processes like mRNA splicing and DNA damage repair, ultimately triggering cell cycle arrest and apoptosis specifically in the MTAP-deleted cancer cells.[2][9][10][11]
This targeted approach spares normal, MTAP-proficient cells, which do not accumulate MTA and are therefore less sensitive to reductions in SAM levels, providing a promising therapeutic window.
Quantitative Data on MAT2A Inhibitor Activity
The efficacy of MAT2A inhibitors is demonstrated by their potent and selective activity against MTAP-deleted cancer cells. The tables below summarize representative data for well-characterized MAT2A inhibitors.
Table 1: In Vitro Anti-proliferative Activity of MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference Compound |
|---|---|---|---|---|
| AG-270 | HCT-116 | -/- | 260 | - |
| AG-270 | HCT-116 | +/+ | >50,000 | - |
| AG-270 + MTDIA* | HT-29 | +/+ | 228 | MTDIA |
Note: MTDIA is an MTAP inhibitor used to mimic the MTAP-deleted phenotype in MTAP+/+ cells, demonstrating a 1000-fold increase in AG-270 potency.[7]
Table 2: In Vivo Efficacy of MAT2A Inhibitor Combinations
| Model | Treatment | Outcome | Reference Compound(s) |
|---|---|---|---|
| NSCLC PDX | AG-270 + Docetaxel | 50% Complete Tumor Regressions | Docetaxel |
| Pancreatic Cancer PDX | AG-270 + Gemcitabine | Additive-to-synergistic anti-tumor activity | Gemcitabine |
Note: PDX stands for Patient-Derived Xenograft. Data shows synergistic effects with standard-of-care chemotherapies.[12]
Table 3: Cellular Mechanism of Action
| Assay | Treatment | Effect | Target |
|---|---|---|---|
| Cellular SDMA levels | MTDIA | 50% depletion | PRMT5 inhibition |
| Cellular SDMA levels | MTDIA + AG-270 | >93% depletion | PRMT5 inhibition |
Note: Symmetric dimethylarginine (SDMA) is a direct product of PRMT5 activity. Its depletion confirms target engagement.[3]
Detailed Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating MAT2A inhibitors. The following sections provide detailed protocols for key assays.
This protocol assesses the effect of a MAT2A inhibitor on the viability of MTAP-wild-type versus MTAP-deleted cancer cell lines.[3]
Materials:
-
MTAP+/+ and MTAP-/- cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.[3]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the drug-containing medium to the wells. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 72 hours.[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
This protocol is used to assess changes in MAT2A protein levels following treatment with an inhibitor, which can indicate cellular adaptation mechanisms.[3][13]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MAT2A, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay. Normalize all samples to the same concentration (e.g., 20-30 µg) and denature by boiling in Laemmli sample buffer.[3][13]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MAT2A overnight at 4°C. Also, probe a membrane with a loading control antibody (e.g., GAPDH or β-actin).[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
This protocol details a standard procedure for evaluating the anti-tumor efficacy of a MAT2A inhibitor in a mouse xenograft model.[14]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MTAP-deleted cancer cell line
-
Matrigel (or similar)
-
This compound formulation
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers
-
Animal feeding needles (gavage needles)
Procedure:
-
Cell Implantation: Subcutaneously implant MTAP-deleted cancer cells (e.g., 5-10 million cells in Matrigel) into the flank of each mouse.
-
Tumor Establishment: Monitor tumor growth using calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[14]
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.[14]
-
Treatment Administration: Prepare the this compound formulation fresh daily. Administer the compound or vehicle control to the respective groups via oral gavage according to the planned schedule (e.g., once daily at 20 mg/kg).[14]
-
Monitoring: Measure tumor volume and animal body weight 2-3 times per week to assess efficacy and tolerability.[14]
-
Endpoint: Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Analyze the data for tumor growth inhibition and statistical significance.
Conclusion and Future Directions
The synthetic lethal strategy of targeting MAT2A in MTAP-deleted cancers is a clinically promising approach, with inhibitors like AG-270 and IDE397 already in clinical trials.[6][12] The development of potent and selective inhibitors provides invaluable tools to further exploit this metabolic vulnerability. This guide has offered a comprehensive overview of the core biology, key quantitative data, and essential experimental protocols for researchers in this field.
Future research will likely focus on overcoming potential resistance mechanisms, such as the compensatory upregulation of MAT2A protein, and exploring rational combination therapies.[13] Combining MAT2A inhibitors with other agents, such as standard-of-care chemotherapies or PRMT5 inhibitors, has already shown synergistic effects and may provide more durable clinical responses.[9][12][15] A deeper understanding of the downstream effects of PRMT5 inhibition will continue to unveil new opportunities for therapeutic intervention.
References
- 1. "Therapeutic Potential of Prmt5 and Mat2A As Synthetic Lethal Targets I" by Yasaman Barekatain [digitalcommons.library.tmc.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 9. probiologists.com [probiologists.com]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers [prnewswire.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
The Impact of Mat2A-IN-20 on S-adenosylmethionine (SAM) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine adenosyltransferase 2A (MAT2A) is a pivotal enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1] In the landscape of oncology, particularly in cancers exhibiting methylthioadenosine phosphorylase (MTAP) gene deletion, MAT2A has emerged as a compelling therapeutic target. Inhibition of MAT2A disrupts the production of SAM, leading to a state of synthetic lethality in MTAP-deleted cancer cells, which are exquisitely dependent on MAT2A for survival.[1] This technical guide provides an in-depth analysis of the effects of Mat2A-IN-20, a representative MAT2A inhibitor, on intracellular SAM levels. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the pertinent molecular pathways and experimental workflows to support further research and drug development in this promising area.
Introduction: The Role of MAT2A in One-Carbon Metabolism and Cancer
MAT2A catalyzes the conversion of methionine and ATP into SAM, a cornerstone of one-carbon metabolism. SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a critical role in the regulation of gene expression, signal transduction, and cellular biosynthesis.[1] Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).
A significant subset of cancers, estimated at approximately 15%, harbor a homozygous deletion of the MTAP gene. MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition renders MTAP-deleted cancer cells highly dependent on a continuous and robust supply of SAM to maintain sufficient PRMT5 activity for their survival. By inhibiting MAT2A and thereby depleting the intracellular SAM pool, inhibitors like this compound can selectively target and eliminate these vulnerable cancer cells.[1]
Mechanism of Action of this compound
This compound and other similar inhibitors typically function as allosteric inhibitors of the MAT2A enzyme. They bind to a site distinct from the active site, inducing a conformational change that leads to a decrease in the enzyme's catalytic efficiency and a subsequent reduction in the production of SAM. The resulting depletion of SAM disrupts essential cellular processes that rely on methylation, ultimately leading to cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[1]
Quantitative Effects of MAT2A Inhibition on SAM Levels
The primary pharmacodynamic effect of Mat2A inhibitors is the reduction of intracellular and plasma SAM levels. This depletion is a direct biomarker of target engagement and is correlated with the anti-proliferative effects of these compounds. The following tables summarize quantitative data from preclinical and clinical studies on the impact of various Mat2A inhibitors on SAM levels.
| Inhibitor | Model System | SAM Level Reduction | Reference |
| AG-270 | Patients with MTAP-deleted advanced solid tumors (Phase I trial) | 54% to 70% reduction in plasma SAM | [2] |
| AG-270 | HT-29 colorectal cancer cells (in vitro) | 6.3-fold decrease in intracellular SAM | [3] |
| FIDAS-5 | MOLM-13 acute myeloid leukemia cells (in vitro) | Fold change of 0.20 in intracellular SAM compared to DMSO control | [4] |
| MAT2A knockdown (shRNA) | HCT116 colorectal cancer cells (in vitro) | Significant reduction in cellular SAM levels | [4] |
Note: While specific quantitative data for this compound was not publicly available in the searched literature, the data for other potent MAT2A inhibitors like AG-270 and FIDAS-5 provide a strong indication of the expected magnitude of SAM reduction.
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway in MTAP-Deleted Cancer
The following diagram illustrates the signaling pathway affected by MAT2A inhibition in the context of an MTAP-deleted cancer cell.
References
- 1. benchchem.com [benchchem.com]
- 2. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Foundational Research on MAT2A as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, primarily due to its critical role in the metabolism of cancer cells. MAT2A is the rate-limiting enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1][2][3][4] Cancer cells, with their rapid proliferation and altered metabolism, exhibit a heightened dependency on SAM.[1] A key breakthrough in targeting MAT2A has been the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[5] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the essential enzyme PRMT5.[6] Consequently, these MTAP-deleted cancer cells become exquisitely dependent on MAT2A to produce sufficient SAM to maintain PRMT5 activity, creating a specific vulnerability that can be exploited by MAT2A inhibitors.[6][7] This guide provides an in-depth overview of the foundational research on MAT2A as a therapeutic target, including quantitative data on key inhibitors, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Efficacy of MAT2A Inhibitors
The following tables summarize the in vitro efficacy of several key MAT2A inhibitors, highlighting their potency and selectivity for MTAP-deleted cancer cells.
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | Wild-Type | >30,000 | [8] |
| HCT116 | Deleted | 260 | [8] | |
| AGI-24512 | HCT116 | Deleted | ~100 | [6] |
| SCR-7952 | HCT116 | Deleted | 34.4 | [3] |
| HCT116 | Wild-Type | 487.7 | [3] | |
| NCI-H838 | Deleted | 4.3 | [3] | |
| Compound 9 | HAP1 | Deleted | 10 | [9] |
| Compound 28 | HCT116 | Deleted | 250 | [8] |
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| AGI-24512 | Enzymatic | 8 | [5][10] |
| Compound 9 | Enzymatic | 20 | [9] |
| PF-9366 | Cellular (SAM modulation) | 1,200 | [11] |
Signaling Pathways and Experimental Workflows
MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancers
Caption: The MAT2A-PRMT5 signaling axis in MTAP-deleted cancers, a key therapeutic target.
Experimental Workflow for MAT2A Inhibitor Screening
Caption: A typical experimental workflow for the screening and validation of MAT2A inhibitors.
Experimental Protocols
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits that measure the inorganic phosphate (Pi) generated during the MAT2A-catalyzed reaction.[12][13]
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine solution
-
ATP solution
-
MAT2A Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[13]
-
Test inhibitor dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)
-
384-well microplates[13]
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final DMSO concentration does not exceed 1-5%.[12][13]
-
Assay Plate Setup:
-
Enzyme Addition: Add 10-20 µL of diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of assay buffer to the "Blank" wells.[12]
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.[12]
-
Reaction Initiation: Prepare a master mix of ATP and L-Methionine in the assay buffer. Add 20 µL of this master mix to all wells to start the reaction.[12]
-
Reaction Incubation: Incubate the plate for 60-120 minutes at 37°C.[12]
-
Detection: Add 10-50 µL of the colorimetric detection reagent to each well. Incubate at room temperature for 15-30 minutes, protected from light, to allow for color development.[12][13]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 630-650 nm) using a microplate reader.[12][13]
-
Data Analysis: Subtract the "Blank" absorbance from all other readings. Calculate the percent inhibition relative to the "Positive Control" and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.[12]
Cell Viability/Proliferation Assay (MTT-based)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a MAT2A inhibitor in cancer cell lines.[4][8][14]
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines (e.g., isogenic HCT116 pair)
-
Complete cell culture medium
-
MAT2A inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the MAT2A inhibitor in the complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.[8]
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[4]
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using non-linear regression analysis. The selectivity index can be calculated by dividing the IC50 value of the MTAP-wild-type cells by that of the MTAP-deleted cells.[8]
Western Blot for Symmetric Dimethylarginine (SDMA) Detection
This protocol details the detection of SDMA, a pharmacodynamic biomarker of PRMT5 activity, which is downstream of MAT2A.[1]
Materials:
-
RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells with ice-cold lysis buffer, scrape, and collect the lysate.[1]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).[1]
-
Detection: Incubate the membrane with ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. A loading control like β-actin or GAPDH should be probed on the same membrane to ensure equal protein loading.
References
- 1. benchchem.com [benchchem.com]
- 2. filecache.investorroom.com [filecache.investorroom.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Investigation of Mat2A-IN-20 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A for cell survival. Mat2A-IN-20, a novel inhibitor of MAT2A, belongs to a class of pyrimido nitrogen-containing six-membered aromatic heterocyclic compounds. This document provides a comprehensive technical overview of the preliminary investigations into this class of inhibitors, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation. The information presented herein is intended to guide further research and development of this compound and similar compounds for targeted cancer therapy.
Introduction
Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions that are crucial for gene expression, cell cycle regulation, and overall cellular homeostasis[1]. In cancer cells, particularly those with rapid growth and division, there is an increased demand for these methylation processes[1].
A significant breakthrough in targeting MAT2A came with the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene[2]. MTAP is an enzyme in the methionine salvage pathway. Its deletion leads to the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of the enzyme PRMT5. This partial inhibition makes cancer cells highly dependent on a steady supply of SAM from MAT2A to maintain PRMT5 activity, which is essential for proper mRNA splicing and cell survival. Therefore, inhibiting MAT2A in MTAP-deleted cancer cells leads to a significant reduction in SAM levels, further inhibition of PRMT5, and ultimately, selective cancer cell death[1][2]. This compound is an inhibitor of MAT2A with a reported IC50 of less than or equal to 50 nM and is classified as a pyrimido nitrogen-containing six-membered aromatic heterocyclic compound[3].
Mechanism of Action and Signaling Pathway
This compound and related compounds are allosteric inhibitors of MAT2A. They do not bind to the active site but rather to a distinct pocket on the enzyme, inducing a conformational change that inhibits its catalytic activity. This leads to a depletion of intracellular SAM levels.
The primary downstream effect of MAT2A inhibition in MTAP-deleted cancers is the further suppression of PRMT5 activity. This disrupts the symmetric dimethylation of arginine residues on various proteins, including those involved in spliceosome function. The resulting defects in mRNA splicing lead to the expression of non-functional proteins and can trigger DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for a representative 3H-pyrido[1,2-c]pyrimidin-3-one derivative (Compound 30), which belongs to the same chemical class as this compound[1].
Table 1: In Vitro Activity of Compound 30
| Parameter | Value | Cell Line |
| MAT2A Enzymatic IC50 | 0.005 µM | - |
| HCT-116 (MTAP-/-) Cell Proliferation IC50 | 0.273 µM | HCT-116 |
Table 2: Pharmacokinetic Properties of Compound 30
| Species | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC0-last (ng·h/mL) | T1/2 (h) |
| Rat | 10 | 3.3 | 2823 | 16244 | 3.0 |
| Dog | 3 | 1.3 | 1677 | 9312 | 2.6 |
Table 3: In Vivo Efficacy of Compound 30 in HCT-116 (MTAP-/-) Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., qd) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) |
| Compound 30 | 20 | 21 | 60% |
| AG-270 (comparator) | 50 | 21 | 43% |
Experimental Protocols
MAT2A Enzymatic Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency of a MAT2A inhibitor.
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent for phosphate (B84403) or ADP (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add a fixed concentration of MAT2A enzyme to each well of the assay plate.
-
Add the serially diluted inhibitor to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of a MAT2A inhibitor on cancer cell lines.
Materials:
-
MTAP-deleted (e.g., HCT-116 MTAP-/-) and MTAP-wildtype cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO (vehicle control)
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Treat the cells with the diluted inhibitor or DMSO as a vehicle control.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot cell viability against inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a MAT2A inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
MTAP-deleted human cancer cells (e.g., HCT-116 MTAP-/-)
-
Test inhibitor (e.g., this compound) formulated for oral administration
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control orally, once daily (qd), at the predetermined dose.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: (1 - (ΔTumor Volume_treatment / ΔTumor Volume_control)) x 100%.
Experimental and Logical Workflows
In Vitro Evaluation Workflow
Caption: A typical workflow for the in vitro evaluation of a novel MAT2A inhibitor.
In Vivo Evaluation Workflow
Caption: A standard workflow for the in vivo preclinical evaluation of a MAT2A inhibitor.
Conclusion
The preliminary investigation of this compound and its chemical class of 3H-pyrido[1,2-c]pyrimidin-3-one derivatives demonstrates a promising avenue for the development of targeted therapies for MTAP-deleted cancers. The potent and selective inhibition of MAT2A, leading to synthetic lethality in a genetically defined patient population, represents a significant advancement in precision oncology. The favorable in vitro and in vivo preclinical data for representative compounds warrant further investigation, including more extensive toxicology studies and the identification of a clinical candidate for human trials. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of this important class of anti-cancer agents.
References
- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
basic principles of targeting methionine addiction in cancer
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells to support their rapid proliferation and survival presents a unique set of vulnerabilities that can be exploited for therapeutic intervention. One of the most well-documented of these metabolic dependencies is the reliance of a broad spectrum of cancers on the essential amino acid methionine, a phenomenon termed "methionine addiction" or the "Hoffman effect".[1][2] Unlike normal cells, which can proliferate in an environment where methionine is replaced by its precursor homocysteine, many cancer cells are unable to do so, highlighting a critical metabolic defect.[1][2] This guide provides an in-depth technical overview of the core principles underlying methionine addiction in cancer and the strategies being developed to target this metabolic vulnerability.
The Molecular Basis of Methionine Addiction
Methionine is a crucial amino acid, serving not only as a building block for protein synthesis but also as the precursor for the universal methyl donor S-adenosylmethionine (SAM).[3][4] SAM is indispensable for a vast array of cellular processes, including the methylation of DNA, RNA, histones, and other proteins, which are fundamental for epigenetic regulation and signal transduction.[3][4]
The core of methionine metabolism is the methionine cycle . In this cycle, methionine is converted to SAM by the enzyme methionine adenosyltransferase (MAT).[4] After donating its methyl group in transmethylation reactions, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[1] Homocysteine can be remethylated back to methionine, completing the cycle.[1]
Cancer cells exhibit a heightened demand for methionine due to several factors:
-
Increased Transmethylation Reactions: Cancer cells often have elevated rates of transmethylation reactions, leading to a high demand for SAM.[3]
-
Altered Enzyme Expression: Many cancer cells show a switch in the expression of MAT enzymes, from the liver-specific MAT1A to the more widely expressed MAT2A, which is associated with a lower SAM-to-SAH ratio and increased proliferation.
-
Dysregulated Salvage Pathways: A significant subset of cancers have deletions in the methylthioadenosine phosphorylase (MTAP) gene, an enzyme critical for the methionine salvage pathway. This deletion makes cancer cells highly dependent on de novo SAM synthesis.
This increased demand for methionine and its metabolic products creates a state of "addiction" where the cancer cells are exquisitely sensitive to methionine deprivation.
Key Signaling Pathways
The methionine addiction of cancer cells is intricately linked to several key metabolic and signaling pathways.
The Methionine Cycle and its Interplay with the Folate Cycle
The methionine cycle is tightly coupled with the folate cycle, which provides the methyl groups necessary for the remethylation of homocysteine to methionine.[1][5] This connection highlights the broader dependency of cancer cells on one-carbon metabolism.
Polyamine Synthesis Pathway
SAM is also a critical substrate for the synthesis of polyamines, which are essential for cell growth and proliferation.[6] The decarboxylation of SAM is a key step in this pathway.
Transsulfuration Pathway
Homocysteine can also be directed into the transsulfuration pathway to produce cysteine, a precursor for the major intracellular antioxidant glutathione (B108866) (GSH).[1] This pathway is particularly important for managing oxidative stress in cancer cells.
Therapeutic Strategies Targeting Methionine Addiction
Several therapeutic strategies are being explored to exploit the methionine dependency of cancer cells.
Methionine Restriction
Dietary restriction of methionine has been shown to inhibit tumor growth and sensitize cancer cells to conventional therapies like chemotherapy and radiation.[7]
Targeting Key Enzymes
MAT2A Inhibitors: The enzyme MAT2A, which catalyzes the conversion of methionine to SAM, has emerged as a promising drug target.[8] Several small molecule inhibitors of MAT2A are currently in clinical development.
Quantitative Data
The following tables summarize key quantitative data related to methionine addiction and its therapeutic targeting.
Table 1: Methionine Dependency in Cancer Cell Lines
| Cell Line | Cancer Type | Methionine Dependency Status | Reference |
| HCT116 | Colon Cancer | Dependent | [9] |
| A549 | Lung Cancer | Dependent | [8] |
| MIA PaCa-2 | Pancreatic Cancer | Dependent | [8] |
| PC-3 | Prostate Cancer | Dependent | [10] |
| LNCaP | Prostate Cancer | Dependent | [10] |
| MCF7 | Breast Cancer | Dependent | [11] |
| MDA-MB-231 | Breast Cancer | Dependent | [11] |
Table 2: In Vitro Efficacy of MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
| SCR-7952 | HCT116 | MTAP -/- | 34.4 | [12] |
| SCR-7952 | HCT116 | MTAP WT | 487.7 | [12] |
| AG-270 | HCT116 | MTAP -/- | 260 | [13] |
| AG-270 | HCT116 | MTAP WT | >30,000 | [13] |
| Compound 17 | HCT116 | MTAP -/- | 1,400 | [14] |
Table 3: Clinical Trial Data on Methionine Restriction
| Trial Identifier | Cancer Type | Intervention | Key Findings | Reference |
| NCT03733119 | Metastatic Triple Negative Breast Cancer | ONC201 with a methionine-restricted diet | Ongoing, assessing response rates and survival. | [15] |
| Phase II | Melanoma and Glioma | Methionine-free diet with cystemustine | Median disease-free survival of 1.8 months; median overall survival of 4.6 months; 40% depletion in plasma methionine. | [16][17] |
| Phase I | Gastrointestinal Cancers | Methionine-restricted total parenteral nutrition with 5-FU | Synergistic effects observed. | [18] |
| NCT03574194 | Various Malignancies | Methionine-restricted diet with radiation therapy | Ongoing, assessing safety and efficacy. | [19] |
Experimental Protocols
Determining Methionine Dependency in Cancer Cell Lines
Protocol:
-
Cell Culture: Culture the cancer cell line of interest in standard methionine-replete medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS).
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well. Allow cells to attach overnight.
-
Media Change:
-
Control Group: Replace the medium with fresh methionine-replete medium.
-
Experimental Group: Replace the medium with methionine-free medium supplemented with homocysteine (typically 100-200 µM).
-
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Viability Assay (MTS/MTT):
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of viable cells in the experimental group relative to the control group at each time point. A significant reduction in viability in the methionine-restricted group indicates methionine dependency.
Western Blot Analysis of MAT2A and PRMT5
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[14]
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MAT2A (e.g., 1:1000 dilution) and PRMT5 (e.g., 1:1000 dilution) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Methionine Uptake Assay
Protocol:
-
Cell Culture: Culture cells to 70-80% confluency in 24-well plates.
-
Uptake Medium: Prepare an uptake buffer (e.g., HEPES-buffered saline).
-
Initiate Uptake: Replace the culture medium with the uptake medium containing radiolabeled L-[methyl-³H]-methionine at various concentrations.[20]
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Stop Uptake: Wash the cells rapidly with ice-cold uptake buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the kinetics of methionine uptake (Vmax and Km) by plotting uptake rates against substrate concentrations.
Conclusion
The addiction of cancer cells to methionine represents a robust and clinically relevant metabolic vulnerability. A deep understanding of the underlying molecular mechanisms and the development of targeted therapeutic strategies, such as MAT2A inhibitors and methionine restriction, hold significant promise for improving cancer treatment outcomes. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further investigate and exploit this critical metabolic dependency in cancer.
References
- 1. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential [mdpi.com]
- 4. Methionine Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine Dependence of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mendelnet.cz [mendelnet.cz]
- 11. Oncogenic PI3K Promotes Methionine Dependency in Breast Cancer Cells Through the Cystine-Glutamate Antiporter xCT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II Trial of the Association of a Methionine-free Diet with Cystemustine Therapy in Melanoma and Glioma | Anticancer Research [ar.iiarjournals.org]
- 18. Clinical Studies of Methionine-Restricted Diets for Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. In vitro Characterization of Uptake Mechanism of L-[methyl-3H]-methionine in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Mat2A-IN-20: A Technical Overview of Discovery and Initial Characterization for Targeted Oncology
For Researchers, Scientists, and Drug Development Professionals
The targeting of metabolic vulnerabilities in cancer has emerged as a promising therapeutic strategy. A key enzyme in this landscape is Methionine Adenosyltransferase 2A (MAT2A), which is critical for the production of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular processes.[1] This technical guide provides an in-depth overview of the discovery and initial characterization of Mat2A-IN-20, a novel and potent inhibitor of MAT2A. While detailed public data on this compound is emerging, this document will leverage available information and draw parallels from extensively characterized MAT2A inhibitors to provide a comprehensive technical summary for research and development professionals.
This compound has been identified as a potent inhibitor of MAT2A with an IC50 value of ≤50 nM.[2] Its development is rooted in the principle of synthetic lethality, particularly in cancers with the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a unique dependency on MAT2A for cell survival.[3]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo characterization data for representative potent MAT2A inhibitors, which are anticipated to be comparable to this compound.
Table 1: Biochemical and Cellular Potency
| Assay Type | Metric | Value |
|---|---|---|
| Biochemical Assay | MAT2A Enzymatic IC50 | 18 nM |
| Cellular Assay (HCT116 MTAP-/-) | Anti-proliferation IC50 | 52 nM |
| Cellular Assay (HCT116 MTAP-/-) | SAM Reduction IC50 | 250 nM |
Data presented is representative of potent MAT2A inhibitors discovered through structure-based design and is intended to provide a comparative baseline for this compound.[3]
Table 2: In Vivo Pharmacokinetic Profile in Mice
| Parameter | Value |
|---|---|
| Oral Bioavailability | 116% |
| Plasma Exposure (AUC) | 11,718 ng·h·mL⁻¹ |
Pharmacokinetic data for a lead compound from a study on orally bioavailable MAT2A inhibitors, serving as a proxy for the expected profile of a potent inhibitor like this compound.[3]
Table 3: In Vivo Efficacy in a Xenograft Model
| Model | Dosing | Tumor Growth Inhibition (TGI) |
|---|---|---|
| HCT-116 MTAP-deleted Xenograft | 20 mg/kg, daily | 60% |
Efficacy data from a preclinical study of a novel MAT2A inhibitor, demonstrating the potential anti-tumor activity of this class of compounds.[3]
Core Signaling and Experimental Frameworks
The development and characterization of MAT2A inhibitors like this compound rely on a clear understanding of the underlying biological pathways and standardized experimental workflows.
A pivotal aspect of targeting MAT2A is its synthetic lethal interaction in MTAP-deleted cancers. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of PRMT5. This makes cancer cells highly dependent on MAT2A to produce sufficient SAM for PRMT5 function, creating a therapeutic window.
The discovery and characterization of a MAT2A inhibitor follow a structured workflow, from initial screening to in vivo efficacy studies.
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the characterization of novel inhibitors. The following are representative methodologies used in the evaluation of MAT2A inhibitors.
MAT2A Biochemical Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of MAT2A.
Methodology:
-
The assay is conducted in a 384-well plate format in a buffer containing 50 mM Tris (pH 8.0), 50 mM KCl, 10 mM MgCl₂, and 0.05% Brij-35.[3]
-
Recombinant human MAT2A protein (final concentration 20 µg/mL) is pre-incubated with various concentrations of the test inhibitor (dissolved in DMSO) for 30 minutes at room temperature.[3]
-
The enzymatic reaction is initiated by adding the substrates, ATP (100 µM final concentration) and L-Methionine (100 µM final concentration).[3]
-
The reaction is allowed to proceed for 30 minutes at room temperature.[3]
-
The amount of inorganic phosphate (B84403) produced, which is directly proportional to MAT2A activity, is measured using a colorimetric detection reagent that absorbs at 630 nm.
Cell Proliferation Assay
Objective: To determine the effect of a MAT2A inhibitor on the proliferation and viability of cancer cells, particularly comparing MTAP-deleted and wild-type cell lines.
Methodology:
-
HCT116 MTAP-/- and HCT116 MTAP-WT cells are seeded into 96-well plates at an appropriate density (e.g., 1000-2000 cells/well) and allowed to adhere overnight.[4]
-
Serial dilutions of the test inhibitor are prepared in the culture medium and added to the cells. A vehicle control (e.g., DMSO) is included.[4]
-
Cells are incubated with the compound for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as Cell Counting Kit-8 (CCK-8) or AlamarBlue™.[4][5]
-
The absorbance or fluorescence is measured on a plate reader.
-
Data is normalized to the vehicle-treated control wells to calculate the percent inhibition of proliferation, and the IC50 value is determined.[5]
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a MAT2A inhibitor in a preclinical in vivo model.
Methodology:
-
Female athymic nude mice are subcutaneously implanted with HCT-116 MTAP-deleted tumor cells.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
The test compound (e.g., at 20 mg/kg) or vehicle is administered, typically via oral gavage, according to a defined schedule (e.g., once daily) for the duration of the study (e.g., 21 days).[6]
-
Tumor volume and animal body weight are monitored 2-3 times per week.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis, such as measuring SAM levels.
Conclusion
The discovery of this compound and other potent, selective MAT2A inhibitors represents a significant advancement in the field of precision oncology. The initial characterization data for this class of molecules demonstrates a clear mechanism of action targeting the synthetic lethal vulnerability in MTAP-deleted cancers, with promising anti-tumor activity.[3] Further preclinical development, including comprehensive safety and toxicology studies, will be crucial to advance these compounds towards clinical evaluation. The targeted nature of this therapeutic approach holds great promise for providing a novel treatment option for a defined patient population with a significant unmet medical need.
References
Methodological & Application
Application Notes and Protocols for In Vivo Dosing and Administration of MAT2A-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has been identified as a critical therapeutic target in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3][4] Inhibition of MAT2A in these MTAP-deleted cancer cells leads to a synthetic lethal phenotype.[1][2][5] This occurs because the absence of MTAP leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the enzyme PRMT5.[1][2] These cancer cells then become exquisitely dependent on MAT2A for the production of S-adenosylmethionine (SAM), the universal methyl donor required for the function of methyltransferases, including PRMT5.[1][6][7] Inhibition of MAT2A depletes SAM, further suppressing PRMT5 activity and leading to selective cancer cell death.[1][2][7]
These application notes provide a comprehensive overview and detailed protocols for the in vivo dosing and administration of the MAT2A inhibitor, Mat2A-IN-20, in preclinical mouse models. The provided methodologies are based on established practices for evaluating MAT2A inhibitors in vivo.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The core principle behind the therapeutic strategy of targeting MAT2A lies in the concept of synthetic lethality in the context of MTAP deletion. In normal cells, there are redundant pathways for methionine salvage. However, in cancer cells with MTAP deletion, this salvage pathway is compromised, making them highly reliant on the de novo synthesis of SAM by MAT2A.[1][2] By inhibiting MAT2A, the production of SAM is significantly reduced, leading to the disruption of essential cellular methylation processes and ultimately, apoptosis of the cancer cells.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data for MAT2A inhibitors from preclinical studies. This data can serve as a reference for designing in vivo experiments with this compound.
Table 1: In Vivo Dosing of MAT2A Inhibitors in Mouse Models
| Compound | Dose | Route of Administration | Dosing Schedule | Mouse Model | Reference |
| Compound 30 | 20 mg/kg | Oral (p.o.) | Once daily (qd) for 21 days | HCT-116 MTAP-deleted xenograft | [2] |
| AG-270 | 50 mg/kg | Oral (p.o.) | Once daily (qd) | HCT-116 MTAP-deleted xenograft | [2] |
| MAT2A Inhibitor | 10, 30, 100 mg/kg | Oral (p.o.) | Once daily (qd) | HCT116 MTAP -/- xenograft | [5] |
| FIDAS-5 | 20 mg/kg | Intraperitoneal (i.p.) | Three times a week for 28 days | 5TGM1 multiple myeloma model | [8] |
| MAT2A Inhibitor | 5 mg/kg | Oral (p.o.) | Once daily (qd) in combination | Glioma model | [6] |
Table 2: Pharmacokinetic Properties of a MAT2A Inhibitor (Compound 30)
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC0-last (ng·h/mL) |
| Rat | 10 | p.o. | 3.3 | 2823 | 16244 |
| Dog | 3 | p.o. | 1.3 | 1677 | 9312 |
| Mouse | 10 | i.g. | 0.67 | 16235 | 34009 |
Data for Compound 30 presented as a representative orally bioavailable MAT2A inhibitor.[2]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
Objective: To prepare a homogenous and stable formulation of this compound for oral gavage in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 20 mg/kg), dosing volume (e.g., 10 mL/kg), and the number of animals.[1]
-
Accurately weigh the calculated amount of this compound and place it in a sterile conical tube.[1]
-
Add the calculated volume of the vehicle to the tube.[1]
-
Vortex the mixture thoroughly to create a homogenous suspension.[1] If necessary, use a sonicator to aid in dissolution or to ensure a fine suspension.[1]
-
Prepare the formulation fresh daily unless stability data indicates otherwise.[1]
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous MTAP-deleted cancer xenograft model.
Materials:
-
HCT-116 MTAP-/- cells[1]
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel[1]
-
Sterile PBS
-
Calipers
-
This compound formulation
-
Vehicle control
-
Oral gavage needles (20-22 gauge)[1]
-
1 mL syringes[1]
Procedure:
-
Cell Preparation and Implantation:
-
Culture HCT-116 MTAP-/- cells under standard conditions.[1]
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.[1]
-
Subcutaneously inject 100 µL of the cell suspension (5-10 million cells) into the flank of each mouse.[1]
-
-
Tumor Monitoring and Randomization:
-
Drug Administration:
-
Administer this compound or vehicle control according to the planned schedule (e.g., once daily via oral gavage) for the duration of the study (e.g., 21 days).[1][2]
-
Weigh each mouse before dosing to determine the precise volume of the formulation to be administered.[1]
-
Gently restrain the mouse and administer the formulation using an appropriately sized gavage needle.[1]
-
-
Monitoring and Endpoints:
Protocol 3: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement and pathway modulation by this compound in tumor tissue.
Materials:
-
Tumor tissue collected from the efficacy study
-
Reagents for SAM/SAH level quantification (e.g., LC-MS/MS)
-
Antibodies for Western blotting or immunohistochemistry (e.g., anti-SDMA)
-
Protein extraction buffers and reagents
-
Western blotting and IHC equipment
Procedure:
-
SAM/SAH Measurement:
-
SDMA Immunohistochemistry (IHC):
-
Symmetric dimethylarginine (SDMA) is a downstream marker of PRMT5 activity.[5]
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC using an anti-SDMA antibody on tumor sections.[5] A decrease in SDMA staining in the treated group compared to the control group indicates inhibition of the MAT2A-PRMT5 pathway.[5]
-
Potential Toxicities and Mitigation Strategies
Researchers should be aware of potential on-target toxicities associated with MAT2A inhibition, as MAT2A is also expressed in normal proliferating tissues.[5]
-
Hematological Toxicity: Myelosuppression, including thrombocytopenia and anemia, has been observed.[9] Regular complete blood counts (CBCs) are recommended to monitor for these effects.[5][9]
-
Hepatotoxicity: Elevated liver enzymes (ALT/AST) may indicate liver injury.[9] Monitoring of liver function is advisable.
-
Body Weight Loss: Significant body weight loss can be a general sign of toxicity.[5]
Mitigation Strategies:
-
Dose and Schedule Optimization: If toxicity is observed, consider adjusting the dose or implementing an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery of normal tissues.[5]
-
Supportive Care: Provide supportive care to animals exhibiting signs of toxicity in accordance with institutional guidelines.[9]
-
Combination Therapy: Combining this compound with other anti-cancer agents may allow for dose reduction and mitigation of toxicity while maintaining or enhancing efficacy.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAT2A | Insilico Medicine [insilico.com]
- 8. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Mat2A-IN-20 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1][2] In recent years, targeting MAT2A has emerged as a promising therapeutic strategy in oncology, particularly in cancers with a specific genetic vulnerability.[1] Mat2A-IN-20 is a potent inhibitor of MAT2A, disrupting essential methylation processes and thereby inhibiting cancer cell growth.[3]
A key area of interest is the synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration found in approximately 15% of all human cancers.[4][5] In MTAP-deleted cells, the accumulation of methylthioadenosine (MTA) partially inhibits Protein Arginine Methyltransferase 5 (PRMT5).[6] The subsequent inhibition of MAT2A with an inhibitor like this compound critically depletes SAM levels, leading to a synergistic inhibition of PRMT5 and selective cell death in these cancer cells.[4][7]
These application notes provide detailed methodologies for utilizing this compound in cell culture experiments to assess its efficacy and explore its mechanism of action.
Data Presentation
Table 1: Solubility of this compound and Related Inhibitors
| Compound | Solvent | Solubility |
| MAT2A inhibitor | DMSO | 5 mg/mL (9.49 mM) |
| MAT2A inhibitor 2 | DMSO | 23.33 mg/mL (63.78 mM) |
Note: The exact solubility of this compound should be confirmed from the supplier's datasheet. Solubility in aqueous solutions like cell culture media is significantly lower.[3]
Table 2: Exemplary IC50 Values for a Potent Mat2A Inhibitor
| Cell Line | MTAP Status | Approximate IC50 |
| HCT116 | Deleted (-/-) | 34.4 nM |
| HCT116 | Wild-Type (+/+) | Significantly higher |
Note: IC50 values are dependent on the specific inhibitor, cell line, and assay conditions (e.g., incubation time).[8]
Signaling Pathway and Experimental Workflow
Caption: The MAT2A signaling pathway and the inhibitory action of this compound.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: Mat2A-IN-20 in Xenograft Mouse Models
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions essential for cell growth and survival.[1][2] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, cells become highly dependent on MAT2A.[3][4] This creates a synthetic lethal relationship, where inhibiting MAT2A in MTAP-deleted cancer cells leads to a significant reduction in SAM levels, subsequent inhibition of PRMT5 activity, and ultimately, cell death.[3][5] Mat2A-IN-20 is a potent inhibitor of MAT2A with an IC50 of ≤50 nM, demonstrating antitumor activity in mouse models.[6] These notes provide detailed protocols for evaluating the efficacy of this compound in a xenograft mouse model.
Mechanism of Action in MTAP-Deleted Cancers
In normal cells, the methionine salvage pathway, involving the MTAP enzyme, recycles methionine. However, in MTAP-deleted cancers, the pathway is disrupted, leading to an accumulation of methylthioadenosine (MTA).[4] This MTA accumulation partially inhibits the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[4][5] These cancer cells then become exquisitely sensitive to any further reduction in the activity of PRMT5. By inhibiting MAT2A, the production of SAM, the essential substrate for PRMT5, is decreased.[7] The combination of MTA accumulation and SAM depletion results in profound PRMT5 inhibition, leading to defects in mRNA splicing, cell cycle arrest, and apoptosis.[3][4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mat2A-IN-20 Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions essential for cell proliferation and survival.[1][2][3] In cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, cells become highly dependent on MAT2A for survival.[1][4] This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target.[1][4] Mat2A-IN-20 is a potent and selective inhibitor of MAT2A. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using a standard cell viability assay.
Signaling Pathway:
In cancer cells with MTAP deletion, the accumulation of methylthioadenosine (MTA) inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[4] To compensate, these cells increase their reliance on MAT2A to produce SAM. Inhibition of MAT2A by this compound leads to a critical depletion of SAM, further inhibiting PRMT5 and ultimately resulting in selective cell death.[4]
Caption: The synthetic lethal interaction of this compound in MTAP-deleted cancer cells.
Experimental Protocols
This section details a standard protocol for determining the in vitro efficacy of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[5][6]
Materials:
-
Cancer cell line of interest (e.g., HCT116 MTAP-/-)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
References
Application Notes and Protocols for Western Blot Analysis of MAT2A Expression Following Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions, encompassing DNA, RNA, and protein methylation, are fundamental to the regulation of gene expression and the maintenance of cellular homeostasis. In the context of oncology, the heightened metabolic and proliferative demands of cancer cells often lead to an increased reliance on MAT2A-driven methylation. This dependency has positioned MAT2A as a compelling therapeutic target for drug development.
These application notes provide a comprehensive guide for the analysis of MAT2A protein expression in response to various treatments, utilizing the Western blot technique. This document outlines detailed experimental protocols, presents quantitative data from various studies in a clear tabular format, and provides visual representations of the MAT2A signaling pathway and experimental workflows to facilitate a deeper understanding of the underlying molecular mechanisms.
Data Presentation: Quantitative Analysis of MAT2A Expression Post-Treatment
The following tables summarize the quantitative changes in MAT2A protein expression observed in various cancer cell lines following treatment with different therapeutic agents. The data is presented as a fold change relative to vehicle-treated control cells, as determined by densitometric analysis of Western blots.
| Treatment Agent | Cell Line | Concentration | Duration | Fold Change in MAT2A Expression | Reference |
| MAT2A Inhibitors | |||||
| PF-9366 | H460/DDP (Cisplatin-Resistant Lung Cancer) | 10 µM | 24 hours | Increased | [1] |
| AG-270 | HCT116 MTAP-null (Colon Cancer) | 20 nM | 72 hours | Upregulation noted as a compensatory mechanism | [2] |
| Chemotherapeutic Agents | |||||
| Methotrexate | HepG2 (Liver Cancer) | 50 nM | 72 hours | Decreased | |
| Cisplatin | MSTO-21H (Mesothelioma) | Not Specified | Not Specified | ~3-fold increase | |
| Other Agents | |||||
| BMS-986142 (BTK Inhibitor) | Various | 1-1000 nM | 24-72 hours | Potentially altered (indirect effect) | [3] |
Signaling Pathways
The expression and activity of MAT2A are intricately regulated by a network of upstream signaling pathways and transcription factors. In turn, MAT2A influences a variety of downstream cellular processes critical for cancer cell proliferation and survival.
Upstream Regulation of MAT2A Expression
Several key transcription factors and signaling pathways have been identified as regulators of MAT2A expression:
-
c-Myc: This oncogenic transcription factor can directly bind to the MAT2A promoter and upregulate its expression. Treatments that affect c-Myc levels, such as doxorubicin (B1662922) which can down-regulate c-Myc, may indirectly impact MAT2A expression[4].
-
Sp1: The transcription factor Sp1 plays a crucial role in the induction of MAT2A.
-
HIF-1α: Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized and can bind to the MAT2A promoter, leading to its transcriptional upregulation. Treatment with agents like etoposide (B1684455) under hypoxic conditions did not significantly alter HIF-1α levels[5][6].
-
Growth Factor Signaling: Pathways initiated by growth factors such as Epidermal Growth Factor (EGF) and Hepatocyte Growth Factor (HGF) can lead to the upregulation of MAT2A. The EGFR signaling pathway, which can be targeted by inhibitors like gefitinib, has extensive crosstalk with various cellular pathways that could potentially influence MAT2A expression[7][8][9][10][11][12].
Downstream Effects of MAT2A Activity
MAT2A's primary function is the production of SAM, which has profound effects on cellular function:
-
Histone Methylation: As the principal methyl donor, SAM is essential for histone methylation, an epigenetic modification that plays a pivotal role in regulating gene expression. Inhibition of MAT2A can lead to global changes in histone methylation patterns[1].
-
Protein Arginine Methyltransferase 5 (PRMT5): The activity of PRMT5, an enzyme involved in mRNA splicing and the DNA damage response, is dependent on SAM levels. Inhibition of MAT2A can therefore indirectly inhibit PRMT5 activity.
-
Apoptosis and Cell Cycle: By influencing gene expression and protein function through methylation, MAT2A plays a role in regulating cell cycle progression and apoptosis. Inhibition of MAT2A in cisplatin-resistant lung cancer cells has been shown to promote apoptosis[1].
-
TNF Signaling Pathway: MAT2A inhibition has been linked to the modulation of genes within the TNF signaling pathway, which is involved in inflammation and apoptosis[1].
Caption: A simplified diagram of the MAT2A signaling pathway.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to determine MAT2A protein expression levels following treatment.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Adherence: Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Preparation: Prepare stock solutions of the treatment agent in a suitable solvent (e.g., DMSO).
-
Cell Treatment: Treat the cells with varying concentrations of the agent and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate required to ensure equal protein loading for the Western blot.
Western Blotting
-
Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins based on size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MAT2A overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH).
Data Analysis
-
Densitometry: Quantify the band intensities for MAT2A and the loading control using densitometry software.
-
Normalization: Normalize the MAT2A band intensity to the corresponding loading control band intensity for each sample.
-
Fold Change Calculation: Calculate the fold change in MAT2A expression in the treated samples relative to the vehicle control.
Caption: A flowchart of the Western blot experimental workflow.
References
- 1. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Doxorubicin-induced alterations of c-myc and c-jun gene expression in rat glioblastoma cells: role of c-jun in drug resistance and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of hypoxia on etoposide-induced apoptosis according to the cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia induces genomic DNA demethylation through the activation of HIF-1α and transcriptional upregulation of MAT2A in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-talk between MET and EGFR in non-small cell lung cancer involves miR-27a and Sprouty2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Anti-Proliferative Activity of Mat2A-IN-20 in a 96-Well Plate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell proliferation and survival.[1] In oncology, MAT2A has emerged as a compelling therapeutic target, particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal relationship with MAT2A inhibition.[2] MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), a metabolite that partially inhibits protein arginine methyltransferase 5 (PRMT5).[2] This renders the cells highly dependent on MAT2A to produce sufficient SAM for essential PRMT5 activity, making them selectively vulnerable to MAT2A inhibitors.[2]
Mat2A-IN-20 is a potent inhibitor of MAT2A with a reported IC50 value of ≤50 nM in biochemical assays.[4] These application notes provide detailed protocols for utilizing this compound in a 96-well plate proliferation assay to assess its anti-proliferative effects, particularly in MTAP-deficient cancer cell lines.
Signaling Pathway and Experimental Rationale
MAT2A is a key enzyme in the methionine cycle, converting methionine and ATP into SAM.[5] SAM is the primary methyl donor for cellular methylation events, including histone and protein methylation, which are critical for gene expression and cell cycle regulation.[5] Inhibition of MAT2A by this compound depletes the intracellular SAM pool, leading to the inhibition of essential methylation processes and subsequently inducing cell cycle arrest and apoptosis, particularly in cancer cells that are highly reliant on this pathway.[6] The synthetic lethal interaction in MTAP-deleted cancers provides a clear therapeutic window for MAT2A inhibitors.
Caption: MAT2A pathway and its inhibition.
Experimental Protocols
Two common and robust methods for assessing cell proliferation are the MTT and CellTiter-Glo® assays. The choice of assay depends on the available equipment and experimental needs.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
MTAP-wild-type (e.g., HCT116 MTAP+/+) and MTAP-deleted (e.g., HCT116 MTAP-/-) cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plates for 72 to 120 hours.[7]
-
-
MTT Addition and Incubation:
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8]
-
Solubilization and Measurement:
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive luminescent readout.[10]
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
Experimental Workflow Diagram
Caption: Workflow for proliferation assay.
Data Presentation and Analysis
The quantitative data from the proliferation assay should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound.
Table 1: Hypothetical IC50 Values of this compound in MTAP-WT and MTAP-deleted Cell Lines
| Cell Line | MTAP Status | This compound IC50 (nM) |
| HCT116 | Wild-Type | >1000 |
| HCT116 | Deleted | 15 |
| A549 | Wild-Type | >1000 |
| NCI-H838 | Deleted | 4.3 |
| MIA PaCa-2 | Deleted | 19.7 |
Note: The IC50 values for NCI-H838 and MIA PaCa-2 are for a similar MAT2A inhibitor, SCR-7952, and are provided for reference.[12]
Data Analysis:
-
Background Subtraction: Subtract the average absorbance/luminescence of the medium-only wells from all other readings.
-
Normalization: Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.
-
% Viability = (Absorbance_sample / Absorbance_vehicle) * 100
-
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Conclusion
These application notes provide a comprehensive guide for utilizing this compound in a 96-well plate proliferation assay. The detailed protocols for both MTT and CellTiter-Glo® assays, along with the rationale based on the MAT2A signaling pathway, will enable researchers to effectively evaluate the anti-proliferative activity of this compound. The synthetic lethal relationship between MAT2A and MTAP deletion underscores the importance of using appropriate isogenic cell line pairs to demonstrate the selective efficacy of this compound, a critical step in the preclinical development of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Insilico Medicine reports Mat2A inhibitors for cancer | BioWorld [bioworld.com]
- 5. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. promega.com [promega.com]
- 11. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 12. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mat2A-IN-2: Solubility and Vehicle Preparation for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Mat2A-IN-2 for in vivo animal studies. Due to the limited public data on Mat2A-IN-2, this guide incorporates information from structurally related and well-characterized Mat2A inhibitors to ensure comprehensive guidance.
Introduction to Mat2A-IN-2
Mat2A-IN-2 is a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins. By inhibiting MAT2A, Mat2A-IN-2 disrupts these essential cellular processes, which can lead to the inhibition of cancer cell proliferation and growth. This makes it a valuable tool in cancer research, particularly for tumors with a homozygous deletion of the MTAP gene.
Quantitative Data Summary
The following tables summarize the solubility of various Mat2A inhibitors in common preclinical vehicles. While specific quantitative data for Mat2A-IN-2 is not widely available, the data for structurally related compounds provide a strong reference for vehicle selection and preparation.
Table 1: Solubility of Mat2A Inhibitors in Preclinical Vehicles
| Compound | Vehicle Composition | Solubility |
| MAT2A inhibitor 2 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL[1] |
| MAT2A inhibitor 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] |
| MAT2A inhibitor 2 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[1] |
| PF-9366 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL[2] |
| PF-9366 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[2] |
| FIDAS-5 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL[3][4] |
Table 2: Solubility of Mat2A Inhibitors in DMSO
| Compound | Solubility in DMSO |
| MAT2A inhibitor | 5 mg/mL[5] |
| MAT2A inhibitor 2 | 23.33 mg/mL[5] |
| PF-9366 | 10 mg/mL |
| FIDAS-5 | 125 mg/mL[3] |
| AG-270 | 4 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of Mat2A-IN-2 Formulation for Oral Gavage
This protocol details the preparation of a Mat2A-IN-2 formulation suitable for oral administration in animal models, based on common vehicles used for similar Mat2A inhibitors.
Materials:
-
Mat2A-IN-2 powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline, sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, the dose, and the dosing volume (e.g., 10 mL/kg). Calculate the required mass of Mat2A-IN-2 and the volume of each vehicle component.
-
Dissolve Mat2A-IN-2 in DMSO: In a sterile conical tube, add the calculated volume of DMSO to the pre-weighed Mat2A-IN-2 powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Add PEG300: To the DMSO solution, add the calculated volume of PEG300. Vortex until the solution is homogeneous.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture and vortex thoroughly.
-
Add Saline: Finally, add the calculated volume of sterile saline to reach the final desired concentration. Vortex the suspension until it is uniform.
-
Administration: The formulation should be prepared fresh daily and administered to animals via oral gavage using an appropriate gauge feeding needle.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FIDAS-5 | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes: Quantifying Cellular S-Adenosylmethionine (SAM) Levels Following Mat2A-IN-20 Treatment
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor that is essential for the methylation of a wide array of biomolecules, including DNA, RNA, histones, and proteins.[1][2] The synthesis of SAM is primarily catalyzed by the enzyme Methionine Adenosyltransferase 2A (MAT2A), which utilizes methionine and ATP as substrates.[3][4][5] In various cancers, MAT2A is often upregulated to support the high metabolic and proliferative demands of tumor cells, making it a compelling therapeutic target.[6][7][8] Mat2A-IN-20 is a research compound designed to inhibit MAT2A, thereby blocking the production of SAM.[1] Accurately measuring the intracellular concentration of SAM after treatment with this compound is critical for validating its mechanism of action, determining its cellular potency (e.g., IC50), and understanding its downstream effects on cellular methylation events.[1]
These application notes provide detailed protocols for the quantification of intracellular SAM levels in cultured cells following treatment with a MAT2A inhibitor, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) as the primary analytical methods.[1]
The Methionine Cycle and MAT2A Inhibition
The diagram below illustrates the central role of MAT2A in the methionine cycle and the point of inhibition by this compound. MAT2A catalyzes the conversion of methionine and ATP into SAM.[3][5] SAM then donates its methyl group to a substrate in a reaction catalyzed by a methyltransferase, yielding a methylated product and S-adenosylhomocysteine (B1680485) (SAH).[9][10] SAH is subsequently hydrolyzed to homocysteine, which can be remethylated to methionine to complete the cycle.[9][11] Inhibition of MAT2A by this compound directly reduces the biosynthesis of SAM, leading to a decrease in the cellular methylation potential.[6][12]
Figure 1. Inhibition of SAM Biosynthesis by this compound.
Data Presentation
The primary expected outcome of this compound treatment is a dose-dependent decrease in intracellular SAM levels. The data should be summarized in a table to clearly present the relationship between inhibitor concentration and SAM concentration.
Table 1: Hypothetical Data on Relative SAM Levels in HCT116 Cells Following 24-hour Treatment with this compound
| This compound Conc. (nM) | Relative SAM Level (%) (Mean) | Standard Deviation (±) |
| 0 (Vehicle Control) | 100 | 8.5 |
| 1 | 85.2 | 7.1 |
| 10 | 55.4 | 5.9 |
| 100 | 21.7 | 3.4 |
| 1000 | 5.3 | 1.8 |
Experimental Protocols
The general workflow for quantifying SAM levels involves cell culture and treatment, followed by metabolite extraction and analysis by LC-MS/MS or ELISA.
Figure 2. Workflow for Measuring SAM Levels Post-Treatment.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating adherent cells with this compound.
Materials:
-
Cell line of interest (e.g., HCT116, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 24-well or 6-well plates)
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Seed cells in multi-well plates at a density that will result in ~80-90% confluency at the time of harvest. For a 24-well plate, a typical density is 50,000 - 100,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol is critical for quenching metabolic activity and efficiently extracting small molecules like SAM.[13][14]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (B129727) (HPLC-grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Place the cell culture plate on ice to quench metabolic activity.
-
Aspirate the treatment medium from each well.
-
Gently wash the cell monolayer twice with 1 mL of ice-cold PBS per well to remove any residual medium. Aspirate the PBS completely after the final wash.
-
Add an appropriate volume of ice-cold 80% methanol to each well (e.g., 200 µL for a 24-well plate).
-
Incubate the plate on ice for 10 minutes to allow for cell lysis and protein precipitation.
-
Using a cell scraper, scrape the cells from the bottom of the well into the methanol solution.
-
Transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the tubes at >14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[15]
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. This extract is now ready for analysis or can be stored at -80°C.
Protocol 3A: Quantification by LC-MS/MS
LC-MS/MS is the gold standard for its high sensitivity and specificity in quantifying small molecules.[1]
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Appropriate chromatography column (e.g., HILIC or C8 reverse-phase)[1][16]
-
SAM analytical standard
-
Stable isotope-labeled internal standard (e.g., d3-SAM)
-
Mobile phases (e.g., Water and Acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation: If not done during extraction, spike the samples with a known concentration of the internal standard (d3-SAM) to correct for matrix effects and processing variations.[1]
-
Standard Curve Preparation: Prepare a series of calibration standards by diluting the SAM analytical standard in 80% methanol to cover the expected concentration range in the samples (e.g., 1 nM to 1000 nM).
-
LC-MS/MS Analysis:
-
Chromatography: Inject the samples and standards onto the LC system. Use a gradient elution to separate SAM from other cellular components. A typical gradient might run from 5% to 95% organic phase over several minutes.[16][17]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both SAM (e.g., m/z 399 → 250) and the internal standard.[1]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (SAM) and the internal standard.
-
Calculate the peak area ratio (SAM / internal standard).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of SAM in the unknown samples by interpolating their peak area ratios from the calibration curve.[15]
-
Normalize the final SAM concentration to the cell number or total protein concentration of the original sample.
-
Protocol 3B: Quantification by Competitive ELISA
ELISA offers a higher-throughput alternative to LC-MS/MS, though it may have different sensitivity and specificity.[1] Commercially available kits are the most common source for this assay.[10][18][19][20]
Principle: This assay is a competitive ELISA.[10][18] Samples and an anti-SAM antibody are added to a microplate pre-coated with a SAM conjugate. The free SAM in the sample competes with the immobilized SAM conjugate for binding to the antibody. A lower signal (OD) indicates a higher concentration of SAM in the sample.[10][18]
Materials:
-
Commercial SAM ELISA kit (contains SAM-coated plate, anti-SAM antibody, HRP-conjugate, standards, buffers, and substrate)
-
Metabolite extracts (from Protocol 2)
-
Microplate reader
Procedure:
-
Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's protocol. This typically involves diluting the cell extracts to fall within the assay's detection range.[20]
-
Assay:
-
Add SAM standards and prepared samples to the appropriate wells of the SAM-coated microplate.[19]
-
Add the anti-SAM antibody (often conjugated to HRP or followed by a secondary HRP-conjugated antibody) to each well.[19][21]
-
Incubate for the time specified in the kit manual (e.g., 1-2 hours at 37°C) to allow for competitive binding.[19]
-
Wash the plate multiple times with the provided wash buffer to remove unbound antibody and sample components.[19]
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.[18][21]
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.[18]
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations (this will be a reverse curve).
-
Calculate the SAM concentration in the samples by comparing their OD values to the standard curve.[18]
-
Normalize the final concentration to cell number or total protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biospectrumasia.com [biospectrumasia.com]
- 9. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 10. S-Adenosylmethionine (SAM) ELISA Kit [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 13. organomation.com [organomation.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SAM ELISA Kit (A51729) [antibodies.com]
- 19. SAM ELISA kit [antibodies-online.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. SAM(S-Adenosyl Methionine) ELISA Kit [elkbiotech.com]
Application Notes and Protocols: Evaluating the Efficacy of Mat2A-IN-20 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are essential for the covalent modification of DNA, RNA, histones, and other proteins, playing a fundamental role in the regulation of gene expression and cellular homeostasis.[1][2] In numerous cancer types, including those of the liver, colon, breast, and pancreas, MAT2A is frequently upregulated to meet the heightened metabolic and epigenetic demands of rapidly proliferating tumor cells.[3][4] This dependency on MAT2A presents a promising therapeutic window for cancer treatment.[5]
Mat2A-IN-20 is a potent inhibitor of MAT2A with a reported IC50 of ≤50 nM.[6] By blocking MAT2A activity, this compound disrupts the methionine cycle, leading to a depletion of intracellular SAM. This disruption of methylation processes can impair DNA and RNA synthesis, alter gene expression, and ultimately inhibit cancer cell growth and induce apoptosis.[5]
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D monolayer cultures.[7][8] Spheroids better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration, as well as intricate cell-cell and cell-matrix interactions.[9][10] This application note provides a detailed protocol for the application and evaluation of this compound in 3D cancer spheroid models, offering a robust platform for preclinical assessment of this targeted therapy.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: 3D Spheroid Formation
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.[8]
Materials:
-
Cancer cell line of interest (e.g., HCT116, PANC-1, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Prepare a cell suspension at the desired seeding density. This needs to be optimized for each cell line, but a starting point of 500-2000 cells per well is recommended.[7]
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.[11]
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound (prepare a stock solution in DMSO)
-
Complete cell culture medium
-
Pre-formed 3D spheroids in a 96-well plate
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50.
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration. For 3D models, a longer incubation period (e.g., 72-120 hours) may be necessary to observe significant effects due to drug penetration limitations.[10]
-
Proceed to endpoint assays.
Protocol 3: Endpoint Assays
This assay measures ATP levels as an indicator of cell viability.
Procedure:
-
Allow the assay plate and reagents to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in the well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for 30 minutes to allow for cell lysis and signal stabilization.[8]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Procedure:
-
Follow a similar procedure to the viability assay, using the Caspase-Glo® 3/7 reagent.
-
Add the reagent to the wells, mix, and incubate according to the manufacturer's instructions.
-
Measure the luminescence to determine caspase activity.
Measuring the direct downstream product of MAT2A activity provides mechanistic validation of this compound's action.
Procedure (General overview for ELISA or LC-MS/MS):
-
After treatment, carefully aspirate the medium from the wells.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids using an appropriate lysis buffer or by sonication in a suitable solvent (e.g., for LC-MS/MS).
-
Collect the lysates and centrifuge to pellet cellular debris.
-
Quantify the protein concentration in the supernatant.
-
Measure SAM levels in the lysates using a commercially available SAM ELISA kit or by a validated LC-MS/MS method.[12][13]
-
Normalize the SAM concentration to the total protein content of each sample.
Data Presentation
The following tables present hypothetical yet representative data based on the expected outcomes of this compound treatment in a 3D spheroid model of a sensitive cancer cell line (e.g., MTAP-deleted).
Table 1: Effect of this compound on Spheroid Viability
| This compound Conc. (nM) | Average Spheroid Diameter (µm) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 550 ± 25 | 100% |
| 1 | 540 ± 28 | 95% |
| 10 | 480 ± 30 | 80% |
| 50 | 350 ± 35 | 55% |
| 100 | 280 ± 40 | 30% |
| 500 | 210 ± 45 | 15% |
| 1000 | 180 ± 50 | 8% |
Table 2: Mechanistic Readouts of this compound Treatment
| This compound Conc. (nM) | Relative Caspase 3/7 Activity | Intracellular SAM Level (% of Vehicle) |
| 0 (Vehicle) | 1.0 | 100% |
| 10 | 1.5 | 70% |
| 50 | 3.2 | 40% |
| 100 | 5.8 | 25% |
| 500 | 8.5 | 10% |
Logical Relationships of Expected Outcomes
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate the efficacy of this compound in physiologically relevant 3D spheroid models. By employing these methods, scientists can gain valuable insights into the anti-tumor activity of this novel MAT2A inhibitor, assess its mechanism of action in a 3D context, and generate robust data to support its further preclinical and clinical development. The use of 3D models is a critical step in bridging the gap between in vitro findings and in vivo efficacy, ultimately accelerating the translation of promising cancer therapeutics to the clinic.
References
- 1. Structure and function study of the complex that synthesizes S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function study of the complex that synthesizes S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. corning.com [corning.com]
- 9. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Protocol for Assessing Apoptosis Induced by Mat2A-IN-20 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1][2] Inhibition of MAT2A disrupts the methionine cycle, leading to a reduction in SAM levels and an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases.[1] This disruption of cellular methylation processes can ultimately trigger cell cycle arrest and apoptosis, particularly in cancer cells with a high demand for methylation.[3][4]
Notably, a significant subset of cancers (approximately 15%) exhibit a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). Consequently, MTAP-deleted cancer cells become exquisitely dependent on MAT2A for SAM production to maintain PRMT5 activity, creating a synthetic lethal relationship that can be exploited by MAT2A inhibitors.[5][6] Mat2A-IN-20 is a potent and selective inhibitor of MAT2A, and this document provides detailed protocols to assess its apoptotic effects in cancer cell lines.
Data Presentation: Expected Quantitative Outcomes of this compound Treatment
The following tables summarize representative quantitative data from studies on potent MAT2A inhibitors. These values can serve as a benchmark for experiments with this compound, although optimal concentrations and time points should be empirically determined for each cell line and experimental setup.
Table 1: Proliferation Inhibition (IC50) of MAT2A Inhibitors in Cancer Cell Lines (72-120h treatment)
| Cell Line | MTAP Status | MAT2A Inhibitor | IC50 (nM) |
| HCT116 | MTAP-deleted | Compound 28 | 250 |
| HT-29 | MTAP+/+ | AG-270 + MTDIA | 228 |
| MLL-AF4 | Not Specified | PF-9366 | ~10,330 |
| MLL-AF9 | Not Specified | PF-9366 | ~7,720 |
| SEM | MLL-rearranged | PF-9366 | ~3,815 |
| THP-1 | MLL-rearranged | PF-9366 | ~4,210 |
| SKM-1 | non-MLLr | PF-9366 | ~12,750 |
Data is compiled from studies using various potent MAT2A inhibitors and may not be directly representative of this compound.[5][7]
Table 2: Induction of Apoptosis by MAT2A Inhibitors
| Cell Line | Treatment | Time (days) | Assay | Result (% Apoptotic Cells) |
| MLL-AF4 | 10 µM PF-9366 | 6 | Annexin V Staining | Significant Increase vs. Control |
| MLL-AF9 | 15 µM PF-9366 | 6 | Annexin V Staining | Significant Increase vs. Control |
| HT-29 (MTAP+/+) | AG-270 + MTDIA | 5 | Annexin V Staining | Increased Early & Late Apoptosis |
Qualitative and quantitative outcomes are based on studies with potent MAT2A inhibitors.[4][5] Specific percentages can vary significantly between cell lines and experimental conditions.
Table 3: Modulation of Apoptosis-Related Proteins by MAT2A Inhibitors (24-48h treatment)
| Cell Line | Treatment | Protein | Change (Fold vs. Control) |
| H460/DDP | 10 µM PF-9366 + Cisplatin | Cleaved PARP | Increased |
| H460/DDP | PF-9366 | Caspase 7 | Upregulated |
| H460/DDP | PF-9366 | Caspase 8 | Upregulated |
| HT-29 (MTAP+/+) | AG-270 + MTDIA | Cleaved PARP | Increased |
| HT-29 (MTAP+/+) | AG-270 + MTDIA | Cleaved Caspase 7 | Increased |
| HT-29 (MTAP+/+) | AG-270 + MTDIA | Cleaved Caspase 9 | Increased |
Data is derived from studies on various potent MAT2A inhibitors.[3][5][8]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for apoptosis assessment.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Culture the selected cancer cell line (e.g., MTAP-deleted and wild-type counterparts for comparison) in the appropriate medium and conditions. Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound or vehicle control (DMSO). It is recommended to perform a dose-response (e.g., 0.1 nM to 10 µM) and a time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal conditions for apoptosis induction.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, single-stained (Annexin V only and PI only), and positive controls to set up compensation and gates correctly.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate and treat with this compound as described above. Include wells for blank (medium only) and vehicle control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: Subtract the average luminescence of the blank wells from all other measurements. Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
Western Blot Analysis of Apoptotic Markers
This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-cleaved caspase-7, anti-cleaved caspase-9, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and denature the samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control. Compare the levels of cleaved proteins in this compound-treated samples to the vehicle control to determine the fold-change. An increase in the cleaved forms of PARP and caspases is indicative of apoptosis.[3][5]
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting inconsistent Mat2A-IN-20 cell viability results
Welcome to the technical support center for Mat2A-IN-20. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cell viability experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for essential cellular processes like DNA, RNA, and protein methylation.[1][2] By inhibiting MAT2A, this compound depletes intracellular SAM levels, which disrupts these methylation processes, impairs DNA and RNA synthesis, alters protein function, and ultimately inhibits the growth and proliferation of cancer cells.[3]
Q2: What is the principle of synthetic lethality with this compound in MTAP-deleted cancers?
The selective effect of this compound in certain cancers is based on the concept of synthetic lethality.[4] Approximately 15% of all cancers have a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5] This deletion leads to the accumulation of a metabolite called methylthioadenosine (MTA), which is a natural inhibitor of the enzyme PRMT5.[1] This partial inhibition of PRMT5 makes these MTAP-deleted cancer cells highly dependent on MAT2A to produce SAM to maintain essential PRMT5 activity.[1] Therefore, inhibiting the already compromised PRMT5 pathway by treating with this compound leads to selective cancer cell death.[1]
Q3: I observed an increase in MAT2A protein expression after treating cells with this compound. Is this an expected result?
Yes, this is a documented cellular adaptation.[6] Treatment with MAT2A inhibitors can trigger a compensatory upregulation of the MAT2A protein.[6] This is thought to be a feedback mechanism in response to the depletion of SAM. However, this upregulation does not necessarily overcome the anti-proliferative effects of potent MAT2A inhibitors.[6] It is recommended to monitor both MAT2A expression and SAM/SAH levels to fully understand the cellular response.[6]
Q4: Which cell viability assays are commonly used for this compound?
Standard colorimetric and luminescence-based assays are widely used to assess the effect of this compound on cell viability. These include:
-
MTT/MTS Assays: These assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce tetrazolium salts (MTT or MTS) into a colored formazan (B1609692) product.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.[7][8] The amount of ATP is directly proportional to the number of viable cells.[8]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
Question: I am observing high variability between replicate wells treated with the same concentration of this compound. What could be the cause and how can I fix it?
Answer: High variability between replicate wells can obscure the true effect of this compound and make your data unreliable. Several factors related to the experimental setup and procedure can contribute to this issue.
Troubleshooting Steps:
| Possible Cause | Recommended Solution(s) |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between pipetting steps. Use a multichannel pipette for more consistent seeding.[9] |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate media components and the inhibitor.[10] To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium.[9][10] |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Incomplete formazan solubilization can lead to inaccurate absorbance readings. Ensure you are using a sufficient volume of a suitable solvent (e.g., DMSO or SDS in buffered DMF) and mix thoroughly using an orbital shaker or by pipetting to completely dissolve the crystals. Visually inspect the wells under a microscope before reading the plate. |
| Temperature Gradients (CellTiter-Glo® Assay) | Temperature differences across the plate can affect enzyme kinetics. Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[8][9] |
| Compound Precipitation | This compound, like many small molecules, may have solubility issues at higher concentrations. Visually inspect the wells for any precipitate after adding the compound. If you suspect precipitation, consider preparing a fresh, lower-concentration stock solution or using a different solvent system if compatible with your cells.[2] |
Problem 2: Inconsistent or No Significant Difference in Cell Viability Between MTAP-deleted and MTAP-wildtype Cells
Question: I am not seeing the expected selective decrease in cell viability in my MTAP-deleted cell line compared to the MTAP-wildtype line after this compound treatment. What could be wrong?
Answer: The synthetic lethal effect of this compound is dependent on the MTAP status of the cells. A lack of differential viability suggests an issue with the experimental conditions or the cell lines themselves.
Troubleshooting Steps:
| Possible Cause | Recommended Solution(s) |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too high, causing general toxicity in both cell lines, or too low to induce a differential effect.[1] Perform a dose-response curve with a wider range of concentrations to determine the optimal concentration that shows a clear differential effect.[1] |
| Incorrect or Misidentified MTAP Status | The MTAP status of your cell lines may have been misidentified or may have changed over time in culture. Verify the MTAP deletion status of your cell lines using Western blot for the MTAP protein or PCR for the gene.[1] |
| Inappropriate Assay for Cell Viability | Assays that measure metabolic activity, such as the MTT assay, can be influenced by cellular metabolic changes and may not always accurately reflect cell death.[1][11] Consider using an alternative assay that measures a different viability parameter, such as ATP levels (CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a cytotoxicity assay). |
| Nutrient Composition of the Culture Medium | The availability of methionine in the culture medium can influence the cellular response to MAT2A inhibition.[1] Ensure you are using a consistent and appropriate culture medium for your cell lines and experiments. |
| Suboptimal Incubation Time | The effect of this compound on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for observing a differential effect. |
Data Presentation
Table 1: Representative IC50 Values for MAT2A Inhibitors in MTAP-deleted vs. MTAP-WT Cell Lines
| Cell Line | MTAP Status | Inhibitor | IC50 (µM) | Reference |
| NCI-H522 | MTAP-deleted | This compound | ~0.005 | [1] |
| A549 | MTAP-deleted | AG-270 | ~0.02 | [1] |
| HCT116 | MTAP-/- | Compound 17 | 1.4 | [1] |
| Multiple Myeloma Cell Lines | N/A | FIDAS-5 | ~1-5 | [1] |
| MLL-rearranged Leukemia Cells | N/A | PF-9366 | ~10 | [1] |
Note: IC50 values can vary depending on the experimental conditions and the specific viability assay used.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of MTAP-wildtype and MTAP-deleted cancer cell lines.[12]
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).[12]
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.[12]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for assessing this compound-induced changes in cell viability.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.[9]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the no-cell control wells from all other wells.
-
Calculate the percentage of viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: MAT2A signaling pathway and the effect of this compound in MTAP-deleted cancer cells.
Caption: A logical workflow for troubleshooting inconsistent this compound cell viability results.
Caption: Logical relationships between potential causes and observed inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
Technical Support Center: Optimizing Mat2A-IN-20 Concentration for MTAP-Deleted Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Mat2A-IN-20 for experiments involving MTAP-deleted cancer cells. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in MTAP-deleted cells?
A1: this compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[1][2] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA).[1][3] MTA is a natural, partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[1][3] This partial inhibition makes MTAP-deleted cells highly dependent on MAT2A to produce sufficient SAM to maintain residual PRMT5 activity.[3][4] By inhibiting MAT2A, this compound depletes the intracellular SAM pool, leading to a further and more profound inhibition of PRMT5. This disruption of PRMT5-dependent processes, such as mRNA splicing, ultimately results in synthetic lethality and selective cell death in MTAP-deleted cancer cells.[3][5]
Q2: Why am I not observing the expected selective cytotoxicity in my MTAP-deleted cell line?
A2: Several factors could contribute to a lack of selective cytotoxicity:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too high, causing general toxicity in both MTAP-deleted and wild-type cells, or too low to induce a differential effect.[4] A dose-response experiment is crucial to determine the optimal concentration.
-
Incorrect MTAP Status: It is essential to verify the MTAP deletion status of your cell lines using methods like PCR or Western blotting.[1][4]
-
Cell Culture Conditions: High levels of methionine in the culture medium can counteract the effects of MAT2A inhibition.[2] Consider using a medium with physiological methionine levels.
-
Assay Type and Duration: The choice of cell viability assay and the incubation time can significantly impact the results.[1] Metabolic assays like MTT can be influenced by cellular metabolic changes that may not accurately reflect cell death.[4] The duration of treatment should be long enough to allow for the inhibitor's effects to manifest, often requiring multiple cell doublings (e.g., 72-120 hours).[3]
Q3: My IC50 values for this compound are inconsistent across experiments. What are the possible causes?
A3: Inconsistent IC50 values are a common issue and can stem from:
-
Cell Seeding Density: Variations in the number of cells seeded per well can affect nutrient availability and cell confluence, influencing their response to the inhibitor.[1]
-
Reagent Preparation and Handling: Inaccurate serial dilutions or improper dissolution of this compound can introduce significant errors.[1]
-
Cell Health and Passage Number: Using cells that are unhealthy or at a high passage number can lead to variability. It is recommended to use healthy, low-passage cells for all experiments.[1]
-
DMSO Concentration: The final concentration of DMSO, the solvent for the inhibitor, should be consistent across all wells and typically not exceed 0.5%.[1]
Q4: I have observed an increase in MAT2A protein expression after treating cells with a MAT2A inhibitor. Is this expected?
A4: Yes, a compensatory upregulation of MAT2A protein expression is a documented cellular adaptation to treatment with MAT2A inhibitors.[2] This is thought to be a feedback mechanism in response to the depletion of SAM.[2] While this upregulation can potentially blunt the inhibitor's effect over time, for many potent MAT2A inhibitors, it does not completely overcome the anti-proliferative effects.[2] It is advisable to monitor both MAT2A expression and SAM/SAH levels to fully understand the cellular response.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High IC50 values in MTAP-deleted cells | 1. Incorrect MTAP status of the cell line.[1]2. Issues with the inhibitor's potency or stability.[1]3. Cellular adaptation or resistance mechanisms.[1] | 1. Confirm the MTAP deletion status using PCR or Western blotting.[1]2. Verify the concentration and integrity of your this compound stock solution.[1]3. Consider shorter incubation times to minimize the impact of the MAT2A feedback loop.[1] |
| Inconsistent results between different assay types (e.g., MTT vs. cell counting) | 1. Different assays measure different cellular parameters (metabolic activity vs. cell number).[1]2. Interference of the compound with the assay reagents. | 1. Understand the principle of each assay.[1]2. Consider using a direct cell counting method (e.g., trypan blue exclusion) to validate results from metabolic assays.[1] |
| Low signal-to-noise ratio in viability assays | 1. Suboptimal cell number.[1]2. Insufficient incubation time with the assay reagent.[1]3. The cell line is not sensitive to Mat2A inhibition.[1] | 1. Perform a cell titration to determine the optimal seeding density.[1]2. Optimize the incubation time for the specific assay being used.[1]3. Verify the MTAP status of your cell line; MTAP-wildtype cells are generally less sensitive.[1] |
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activity of representative Mat2A inhibitors in MTAP-deleted and MTAP-wild-type (WT) cancer cell lines. Note that IC50 values can vary based on the specific inhibitor, cell line, and experimental conditions.
Table 1: Anti-proliferative Activity of SCR-7952 [3]
| Cell Line | MTAP Status | IC50 (nM) |
| HCT116 | MTAP -/- | 34.4 |
| HCT116 | MTAP WT | 487.7 |
Table 2: Anti-proliferative Activity of AG-270 [6]
| Cell Line | MTAP Status | IC50 (nM) |
| HCT116 | Wild-type | >10,000 |
| HCT116 | MTAP -/- | 260 |
| HT-29 (with MTDIA) | Wild-type | 228 |
Detailed Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (CCK-8)
This protocol outlines the steps to determine the IC50 value of this compound in MTAP-deleted and MTAP-wild-type cell lines.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.[2] c. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.[2]
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock in complete culture medium to achieve a range of desired concentrations. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.[1] c. Include a vehicle control (medium with the same final DMSO concentration). d. Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or vehicle control.[2]
-
Incubation: a. Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C and 5% CO2.[3]
-
Cell Viability Measurement: a. Add 10 µL of CCK-8 solution to each well.[2] b. Incubate the plate for 1-4 hours at 37°C.[2] c. Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control cells. b. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis for MAT2A Expression
This protocol is for assessing changes in MAT2A protein levels following treatment with this compound.
Materials:
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
Cell scraper
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against MAT2A
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency.[2] b. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).[2] c. Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.[2] d. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[2]
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of the supernatant using a BCA protein assay.[2] b. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[2]
-
SDS-PAGE and Western Blotting: a. Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.[2] b. Block the membrane with blocking buffer for 1 hour at room temperature.[2] c. Incubate the membrane with a primary antibody against MAT2A overnight at 4°C.[2] d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancer
Caption: MAT2A-PRMT5 signaling pathway and the synthetic lethal effect of this compound in MTAP-deleted cancer cells.
Experimental Workflow for Optimizing this compound Concentration
Caption: A typical experimental workflow for determining the optimal concentration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
MAT2A Enzymatic Assays: Technical Support Center
Welcome to the technical support center for MAT2A (Methionine Adenosyltransferase 2A) enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, with a particular focus on resolving high background noise.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you may encounter during your MAT2A enzymatic assays in a question-and-answer format.
Q1: What are the primary sources of high background noise in my MAT2A assay?
High background noise can obscure the true enzymatic signal, leading to inaccurate and unreliable data. The most common culprits are related to reagent contamination and non-enzymatic reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Phosphate (B84403) Contamination | Many MAT2A assays rely on detecting the release of inorganic phosphate (Pi). If your buffers, water, or inhibitor dilution solutions are contaminated with phosphate, it will result in a high background signal. Strictly avoid using phosphate-based buffers. Use high-purity water and reagents for all solutions. | [1] |
| ATP Hydrolysis | ATP is susceptible to non-enzymatic hydrolysis, which releases phosphate and contributes to the background. Use freshly prepared ATP solutions or ensure they have been stored correctly at -20°C or -80°C in single-use aliquots to prevent multiple freeze-thaw cycles. | [1][2] |
| Detection Reagent Instability | The reagents used to detect phosphate or other reaction products can degrade over time, leading to an elevated background signal. Always check the expiration date of your assay kit and its components and store them as recommended by the manufacturer. | [1] |
| Compound Interference | Test compounds can interfere with the assay. Some compounds are autofluorescent, which can be a problem in fluorescence-based assays.[3] Others may react directly with the detection reagents. It is recommended to test the compound alone in the assay buffer to check for any potential interference. | [4][5] |
| Enzyme Aggregation | Enzyme aggregation can sometimes lead to non-specific signals.[6] Ensure proper storage and handling of the MAT2A enzyme. | |
| Buffer Components | Certain buffer components can contribute to high background. For instance, reducing agents like DTT can sometimes interfere with assay formats.[7][8] |
Troubleshooting Workflow for High Background Noise:
Caption: Troubleshooting workflow for high background noise.
Q2: My assay signal is weak or non-existent. What could be the cause?
A weak or absent signal in your MAT2A assay can be frustrating. This issue often points to problems with enzyme activity or suboptimal assay conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Enzyme Inactivity | MAT2A can be unstable, particularly at low concentrations and at physiological temperatures (37°C).[1][9] Improper storage, such as repeated freeze-thaw cycles, can lead to a loss of activity. Store the enzyme at -80°C in small aliquots. When in use, always keep the enzyme on ice.[1] | |
| Suboptimal Assay Conditions | The concentrations of the substrates, ATP and L-methionine, may be too low, or the assay buffer composition might not be ideal. Optimize the buffer components, including pH (typically 7.5-8.5) and the concentration of MgCl₂, which is crucial for MAT2A activity.[1][10] | |
| Presence of Inhibitors | Ensure that none of your reagents are contaminated with substances that could inhibit MAT2A activity. | |
| Inclusion of MAT2B | MAT2B is a regulatory protein that has been shown to stabilize MAT2A activity.[9][11] In the absence of MAT2B, MAT2A can lose activity, especially at 37°C.[9] Consider including MAT2B in your assay to enhance stability. |
MAT2A Signaling Pathway:
Caption: MAT2A catalyzes the formation of SAM from ATP and L-Methionine.
Q3: The IC50 values for my inhibitor are inconsistent. Why is this happening?
Variability in IC50 values is a common challenge and can often be traced back to several experimental variables.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Enzyme Concentration | The IC50 value of an inhibitor can be dependent on the enzyme concentration, particularly for tight-binding inhibitors. Use a consistent concentration of MAT2A across all assays. | [1] |
| Substrate Concentration | For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration. Ensure that substrate concentrations are consistent, ideally at or below the Michaelis constant (Km) for competitive inhibitors.[1] | |
| DMSO Concentration | The final concentration of dimethyl sulfoxide (B87167) (DMSO), a common solvent for inhibitors, can affect enzyme activity. Ensure the final DMSO concentration is consistent across all wells, including controls, and typically does not exceed 1%.[1][5] | |
| Incubation Time | The IC50 value can be time-dependent for irreversible or slow-binding inhibitors. Use a consistent incubation time for all experiments. | [1] |
| Enzyme Instability | As mentioned previously, MAT2A instability can lead to variable results. Ensure proper handling and consider the use of the stabilizing protein MAT2B.[1][9] |
Experimental Protocols
General MAT2A Enzymatic Inhibition Assay (Colorimetric)
This protocol is a generalized procedure based on commercially available assay kits that detect inorganic phosphate.
Materials:
-
Recombinant human MAT2A
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)
-
Test inhibitor (dissolved in DMSO)
-
Colorimetric phosphate detection reagent
-
384-well microplate
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitor in a buffer that does not contain phosphate. The final DMSO concentration in the assay should not exceed 1%.[5]
-
-
Master Mixture Preparation:
-
Prepare a master mixture containing the assay buffer, ATP, and L-Methionine at 2x the final desired concentration.
-
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of the diluted test inhibitor.
-
Positive Control Wells: Add 5 µL of inhibitor-free buffer (with the same final DMSO concentration).
-
Blank Wells (No Enzyme Control): Add 10 µL of assay buffer. This control helps to identify any signal originating from substrate instability or non-enzymatic degradation.[7]
-
-
Enzyme Addition:
-
Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
-
Initiate Reaction:
-
Add 10 µL of the master mixture to all wells to start the reaction. The final reaction volume is typically 25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add 50 µL of the colorimetric detection reagent to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm).[4]
-
Subtract the signal from the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: General workflow for a MAT2A enzymatic inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. On dithiothreitol (DTT) as a measure of oxidative potential for ambient particles: evidence for the importance of soluble transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Mat2A-IN-20 Precipitation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using Mat2A-IN-20 in cell culture, with a specific focus on preventing and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme that synthesizes S-adenosylmethionine (SAM).[1][2] SAM is the primary methyl donor for a vast number of cellular methylation reactions that are essential for cell growth, proliferation, and gene expression.[2] By inhibiting MAT2A, this compound depletes cellular SAM levels, which disrupts these vital methylation processes and can lead to the inhibition of cancer cell growth.[1][2] This mechanism is particularly effective in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][5]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
Precipitation is a common issue with many small molecule inhibitors, including this compound, due to their hydrophobic nature and low aqueous solubility.[5][6] While highly soluble in DMSO, the compound can "crash out" of solution when the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.[6]
Q4: How should I store the this compound stock solution?
To maintain its stability and prevent degradation, the DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C and protected from light.[1]
Troubleshooting Guide: Precipitation Issues
Encountering precipitation of this compound in your culture medium can compromise your experimental results. Follow this step-by-step guide to troubleshoot and resolve this issue.
Step 1: Review Your Solution Preparation Technique
Careful preparation of the working solution is critical to prevent precipitation.
-
Pre-warm the medium: Always pre-warm your complete cell culture medium to 37°C before adding the inhibitor. Adding the compound to cold medium can significantly decrease its solubility.[1][6]
-
Gentle and rapid mixing: Add the DMSO stock solution dropwise into the pre-warmed medium while gently swirling or vortexing.[1][6] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[6]
-
Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and solubility issues.[1][6]
Step 2: Adjust the Final Concentration of this compound
If precipitation persists, the final concentration of this compound may be exceeding its solubility limit in your specific culture medium.
-
Perform a dose-response experiment: Test a range of lower final concentrations to identify the maximum soluble concentration under your experimental conditions.
-
Conduct a solubility test: A small-scale solubility test can help determine the approximate solubility limit of this compound in your medium.
Step 3: Consider a Stepwise Dilution Approach
Instead of a single dilution, a stepwise approach can improve solubility.
-
Intermediate dilution: First, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed, serum-containing medium. The proteins in the serum can help to solubilize the inhibitor.[6]
-
Final dilution: Add this intermediate dilution to the final volume of your culture medium.
Below is a troubleshooting workflow to guide you through resolving precipitation issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to reach room temperature before opening.
-
Reconstitute the powder in high-purity, anhydrous DMSO to a stock concentration of 10 mM.
-
To aid dissolution, vortex the solution and/or sonicate briefly in a water bath. Ensure the solution is completely clear.
-
Aliquot the stock solution into single-use volumes to prevent freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[1]
-
-
Prepare Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations.
-
Crucially, add the DMSO stock solution dropwise to the medium while gently mixing to prevent precipitation.[1][6]
-
Ensure the final DMSO concentration remains below 0.5%.[1][6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
-
Protocol 2: Small-Scale Solubility Test
-
Prepare serial dilutions of your this compound DMSO stock in your complete cell culture medium in a 96-well plate. Start with your highest desired concentration.
-
Include a DMSO-only control.
-
Incubate the plate at 37°C for a few hours.
-
Visually inspect each well for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
The highest concentration that remains clear is the approximate maximum soluble concentration of this compound in your culture medium under your experimental conditions.[6][7]
Quantitative Data
| Compound | Solvent | Solubility |
| MAT2A inhibitor | DMSO | 5 mg/mL (9.49 mM) |
| MAT2A inhibitor 2 | DMSO | 23.33 mg/mL (63.78 mM) |
| Data provided for reference. The exact solubility of this compound should be confirmed from the supplier's datasheet.[1] |
Signaling Pathway
This compound targets a key node in cellular metabolism and epigenetic regulation. The diagram below illustrates the simplified signaling pathway affected by MAT2A inhibition.
By inhibiting MAT2A, this compound blocks the production of SAM, which is required by methyltransferases like PRMT5.[8] This leads to reduced methylation of DNA, RNA, and proteins, ultimately inhibiting cell growth and proliferation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Compensatory Upregulation of MAT2A After Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering compensatory upregulation of Methionine Adenosyltransferase 2A (MAT2A) following inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is MAT2A and why is it a therapeutic target?
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2][3] These methylation events are fundamental for regulating gene expression and maintaining cellular homeostasis.[1][3] In cancer cells, there is a heightened demand for methylation to support their rapid growth and proliferation, making MAT2A an attractive therapeutic target.[1][3]
Q2: What is the principle of synthetic lethality with MAT2A inhibitors in MTAP-deleted cancers?
A significant breakthrough in targeting MAT2A stems from the concept of synthetic lethality in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5] This genetic deletion, often occurring alongside the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[5][6] MTA is a natural, partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5), which relies on SAM for its function.[4][6] Consequently, MTAP-deleted cells have a compromised PRMT5 pathway and become highly dependent on MAT2A to produce sufficient SAM to maintain residual PRMT5 activity.[6] Inhibiting MAT2A in these cells further depletes SAM, leading to a profound suppression of the already vulnerable PRMT5 pathway, resulting in selective cancer cell death.[6][7]
Q3: What is compensatory upregulation of MAT2A and why does it occur?
Compensatory upregulation is a resistance mechanism where cancer cells respond to MAT2A inhibition by increasing the expression of the MAT2A protein.[4][6] This increase in MAT2A levels can counteract the effect of the inhibitor, restoring SAM levels and allowing the cancer cells to survive and proliferate.[6] This phenomenon is a classic example of a feedback mechanism where the cell adapts to the pharmacological pressure.[4][8]
Troubleshooting Guides
Problem 1: Inconsistent or no significant difference in cell viability between MTAP-deleted and MTAP-wildtype cells after MAT2A inhibitor treatment.
| Possible Cause | Recommended Solution(s) |
| Suboptimal inhibitor concentration: The concentration may be too high, causing general toxicity, or too low to see a differential effect.[6] | Perform a dose-response curve: Determine the optimal inhibitor concentration that shows a clear difference in viability between MTAP-deleted and wildtype cells.[6] |
| Incorrect MTAP status: Cell lines may have been misidentified, or their MTAP status could have changed during culturing.[6] | Verify MTAP status: Confirm the MTAP deletion status of your cell lines using Western blot or PCR.[6] |
| Inappropriate cell viability assay: Assays like MTT can be influenced by cellular metabolic changes and may not accurately reflect cell death.[6] | Use alternative viability assays: Consider using assays that measure apoptosis (e.g., Annexin V staining) or direct cell counting (e.g., Trypan Blue exclusion) to validate your results.[4] |
| Nutrient composition of the culture medium: The availability of methionine in the medium can impact the cellular response to MAT2A inhibition.[6] | Standardize culture conditions: Use a consistent and well-defined culture medium. Methionine restriction can be explored as a variable to potentially enhance inhibitor sensitivity.[6] |
Problem 2: Observing upregulation of MAT2A protein or mRNA levels after inhibitor treatment.
| Possible Cause | Recommended Solution(s) |
| Compensatory feedback loop: This is an expected biological response to MAT2A inhibition in some cancer cell lines.[4][8] | Time-course experiment: Perform a time-course experiment to monitor MAT2A expression levels at different time points after inhibitor treatment to understand the kinetics of the upregulation. |
| Off-target effects of the inhibitor: While less common with specific inhibitors, it's a possibility to consider. | Use a secondary inhibitor or genetic knockdown: Validate the on-target effect by using a different MAT2A inhibitor or by knocking down MAT2A using siRNA or shRNA. |
| Experimental variability: Inconsistent protein loading or RNA extraction can lead to misleading results. | Normalize your data: For Western blots, normalize MAT2A protein levels to a stable loading control like β-actin or GAPDH.[6] For qRT-PCR, normalize MAT2A mRNA levels to a stable housekeeping gene.[6] |
Problem 3: High background or variability in S-adenosylmethionine (SAM) or symmetric dimethylarginine (SDMA) measurements.
| Possible Cause | Recommended Solution(s) |
| Improper sample handling: SAM is an unstable molecule and can degrade if samples are not handled and stored correctly.[6] | Follow strict sample preparation protocols: Ensure rapid processing of samples on ice and proper storage at -80°C. |
| Assay sensitivity and specificity: The chosen assay may lack the sensitivity to detect subtle changes or may have cross-reactivity.[6] | Optimize and validate your assay: Ensure your assay is validated for sensitivity, specificity, and linearity. Consider using a commercially available, validated kit. |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAT2A
This protocol outlines the steps for detecting MAT2A protein levels in cells.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.[6]
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[1][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][6]
-
Incubate on ice for 30 minutes, vortexing intermittently.[1][6]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1][6]
-
Collect the supernatant containing the soluble protein.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against MAT2A overnight at 4°C.[9]
-
Wash the membrane three times with TBST.[1]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.[1]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) for normalization.[1][6]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the MAT2A signal to the loading control signal.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for MAT2A Gene Expression
This protocol details the measurement of MAT2A mRNA levels.
-
RNA Extraction:
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[6]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for MAT2A, and the cDNA template.[6]
-
Example human MAT2A primers:
-
Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[6]
-
Include a melt curve analysis to verify the specificity of the PCR product.[6]
-
-
Data Analysis:
Data Presentation
Table 1: Example Data from Western Blot Analysis of MAT2A Upregulation
| Treatment Group | Inhibitor Conc. (µM) | Replicate 1 (Normalized MAT2A/GAPDH) | Replicate 2 (Normalized MAT2A/GAPDH) | Replicate 3 (Normalized MAT2A/GAPDH) | Mean | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 1.05 | 0.98 | 1.01 | 0.04 |
| MAT2A Inhibitor | 1 | 1.85 | 1.92 | 1.79 | 1.85 | 0.07 |
| MAT2A Inhibitor | 10 | 2.54 | 2.61 | 2.48 | 2.54 | 0.07 |
Table 2: Example Data from qRT-PCR Analysis of MAT2A Expression
| Treatment Group | Inhibitor Conc. (µM) | Replicate 1 (Relative Fold Change) | Replicate 2 (Relative Fold Change) | Replicate 3 (Relative Fold Change) | Mean | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 1.02 | 0.99 | 1.00 | 0.02 |
| MAT2A Inhibitor | 1 | 2.10 | 2.15 | 2.08 | 2.11 | 0.04 |
| MAT2A Inhibitor | 10 | 3.25 | 3.30 | 3.22 | 3.26 | 0.04 |
Visualizations
Caption: Signaling pathway of MAT2A inhibition and compensatory upregulation.
Caption: Experimental workflow for investigating MAT2A compensatory upregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MAT2A (E5I7C) Rabbit Monoclonal Antibody (#84478) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
how to address Mat2A-IN-20 off-target effects in experiments
Objective: This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify, understand, and mitigate potential off-target effects of Mat2A-IN-20 in experimental settings.
Disclaimer: As "this compound" is not a widely referenced designation in scientific literature, this guide utilizes data from well-characterized and published MAT2A inhibitors, such as AG-270 and PF-9366, to provide a representative framework for addressing off-target effects.[1][2][3] Researchers should validate these approaches for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAT2A inhibitors and what are "off-target" effects?
A1: Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions that are vital for gene expression, signal transduction, and other fundamental processes.[2][4][5][6] MAT2A inhibitors block this enzymatic activity, leading to a depletion of intracellular SAM.[4][5] This is particularly effective in cancers with a homozygous deletion of the MTAP gene, creating a synthetic lethal interaction.[1][7][8]
"Off-target" effects are interactions of an inhibitor with proteins other than its intended target, MAT2A.[4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or altered signaling pathways, confounding data interpretation.[4] For instance, the clinical development of the MAT2A inhibitor AG-270 was associated with reversible increases in liver function tests, suggesting potential off-target effects.[4]
Q2: How can I minimize potential off-target effects in my experiments with this compound?
A2: Minimizing off-target effects is critical for reliable results. Key strategies include:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves the desired on-target effect (e.g., reduction in SAM levels or selective inhibition of MTAP-deleted cells).[4] This reduces the likelihood of engaging lower-affinity off-targets.
-
Employ Control Compounds: If available, include a structurally similar but inactive analog of the inhibitor as a negative control.[4] This helps to distinguish the phenotype caused by inhibiting MAT2A from effects caused by the chemical scaffold itself.
-
Use Multiple Cell Lines: Confirm findings in more than one cell line (both MTAP-deleted and MTAP-wild-type) to ensure the observed phenotype is not cell-line specific, which could indicate an off-target effect.[4][6]
-
Perform Rescue Experiments: Conduct a rescue experiment by overexpressing a resistant form of MAT2A. If the observed phenotype is reversed, it provides strong evidence that the effect is on-target.[4]
Q3: What experimental approaches can identify the off-target profile of this compound?
A3: Several techniques can be employed to identify off-target interactions:
-
Kinome Scanning: This method assesses the binding or inhibitory activity of a compound against a large panel of kinases, which are common off-targets for small molecule inhibitors.[4]
-
Chemical Proteomics: This approach uses a modified, tagged version of the inhibitor (e.g., with a biotin (B1667282) tag) to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[4]
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the change in the thermal stability of proteins in response to drug binding.[4] While primarily used for target engagement, a proteome-wide CETSA (thermal proteome profiling) can identify off-target binders.
Q4: My western blot shows an increase in MAT2A protein levels after treatment. Does this mean the inhibitor is not working?
A4: Not necessarily. A compensatory upregulation of MAT2A protein expression is a documented cellular adaptation to treatment with MAT2A inhibitors.[7][9] This is thought to be a feedback mechanism in response to the depletion of SAM.[9] The crucial step is to determine if this upregulation overcomes the inhibitor's effect. To confirm continued target inhibition, you should measure downstream biomarkers. A significant decrease in the intracellular SAM/SAH ratio or a reduction in markers of PRMT5 activity (like symmetric arginine dimethylation, SDMA) provides direct evidence of on-target activity.[9][10]
Troubleshooting Unexpected Results
| Issue | Possible Cause | Recommended Action |
| High Toxicity in both MTAP-/- and MTAP-WT cells | Off-target toxicity, incorrect inhibitor concentration, or poor compound solubility. | 1. Re-determine the IC50 in your cell lines. 2. Perform a kinome scan or chemical proteomics to identify potential off-targets. 3. Verify the purity and identity of your inhibitor stock using LC-MS.[4] 4. Ensure the final DMSO concentration is low (≤ 0.1%) to avoid solvent toxicity.[9] |
| Lack of Selective Killing in MTAP-/- cells | Insufficient target engagement, cellular resistance, or incorrect MTAP status. | 1. Confirm target engagement with a CETSA.[4] 2. Measure intracellular SAM levels via LC-MS/MS to confirm MAT2A inhibition.[9][10] 3. Verify the MTAP deletion status of your cell lines via PCR or western blot. 4. Assess downstream markers like SDMA to confirm inhibition of the MAT2A-PRMT5 axis.[9] |
| Inconsistent Results Between Experiments | Compound degradation, variability in cell passage number, or inconsistent protocol execution. | 1. Confirm the integrity of your this compound stock.[4] 2. Use cells within a consistent, low passage number range. 3. Standardize all incubation times, cell densities, and reagent concentrations. |
Visualized Workflows and Pathways
Caption: MAT2A pathway in MTAP wild-type vs. MTAP-deleted cells with inhibitor.
Caption: Workflow for differentiating on-target vs. off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in MTAP-deleted versus MTAP-wild-type cell lines.[6]
Methodology:
-
Cell Seeding: Seed MTAP-/- and MTAP-WT cells (e.g., HCT116 isogenic pair) into 96-well plates at a pre-determined optimal density (e.g., 1,000-2,000 cells/well) and allow them to adhere overnight.[6]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).[11]
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CCK-8, AlamarBlue™) to each well and incubate according to the manufacturer's instructions.[6][9]
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[9]
Protocol 2: Western Blotting for MAT2A and Downstream Markers
Objective: To assess changes in protein levels of MAT2A and downstream markers of pathway inhibition (e.g., SDMA) following treatment with this compound.[9]
Methodology:
-
Sample Preparation: Treat cells with this compound at the desired concentration (e.g., 1x, 5x, 10x IC50) for a specified time (e.g., 24-72 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[9]
-
SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[9][11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane with primary antibodies against MAT2A, a marker of PRMT5 activity (e.g., anti-SDMA), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities relative to the loading control.[4]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound binds to MAT2A inside the cell, leading to its thermal stabilization.[4]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a chosen concentration and a vehicle control for a defined period.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble MAT2A remaining at each temperature by western blot.
-
Data Interpretation: Plot the percentage of soluble MAT2A as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. probiologists.com [probiologists.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Therapeutic Window of Mat2A Inhibitors In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mat2A inhibitors in vivo. Our goal is to help you navigate common experimental challenges and optimize your studies for a better therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of on-target toxicity for MAT2A inhibitors?
A1: MAT2A is the enzyme responsible for producing S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular methylation reactions essential for normal cell function. While cancer cells, particularly those with MTAP gene deletion, are highly sensitive to reductions in SAM, normal proliferating tissues also depend on MAT2A. Consequently, on-target inhibition of MAT2A in healthy tissues, such as the bone marrow and gastrointestinal tract, can disrupt normal cellular functions and lead to toxicities like myelosuppression. The objective of therapeutic strategies is to identify a therapeutic window that maximizes anti-tumor effects while minimizing toxicity to normal tissues.
Q2: Why are MTAP-deleted cancer cells particularly sensitive to MAT2A inhibitors?
A2: The synthetic lethal relationship between MAT2A inhibition and methylthioadenosine phosphorylase (MTAP) deletion is the foundation for this therapeutic strategy. In approximately 15% of all cancers, the MTAP gene is co-deleted with the tumor suppressor gene CDKN2A.[1] This deletion leads to an accumulation of methylthioadenosine (MTA), a metabolite that acts as a natural inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes the cancer cells highly dependent on the MAT2A-driven production of SAM to maintain essential PRMT5 activity. Therefore, inhibiting MAT2A in these cells leads to a significant reduction in SAM levels, further suppressing the already compromised PRMT5 pathway and resulting in selective cancer cell death.[1]
Q3: What are the known mechanisms of resistance to MAT2A inhibitors?
A3: A primary mechanism of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A gene expression, which compensates for the inhibitory effect and restores SAM levels. Alterations in downstream pathways, such as the PRMT5 signaling cascade, can also contribute to resistance. An increase in tumor symmetric dimethylarginine (SDMA) levels at the time of disease progression has been observed, suggesting it as a potential biomarker and mechanism of resistance.
Troubleshooting In Vivo Experiments
Issue 1: Significant body weight loss and signs of distress are observed in animal models.
This is a common indicator of general toxicity. The following strategies can help mitigate these effects and improve the therapeutic index.
-
Strategy 1: Dose Schedule Optimization
-
Rationale: Continuous daily dosing may lead to cumulative toxicity. Intermittent dosing schedules (e.g., 5 days on, 2 days off) can provide a "drug holiday" for normal tissues to recover while maintaining therapeutic pressure on the tumor.
-
Troubleshooting Steps:
-
Initiate a dose-finding study: Test multiple dosing schedules in parallel with the continuous daily dosing regimen.
-
Monitor key parameters: Closely track animal body weight, tumor volume, and clinical signs of distress for each cohort.
-
Conduct pharmacodynamic analysis: At the end of the study, collect plasma and tumor samples to measure SAM and SDMA levels to ensure target engagement is maintained with the intermittent schedule.
-
Perform toxicity assessment: Conduct complete blood counts (CBC) and histological analysis of major organs to compare the toxicity profiles of different dosing schedules.
-
-
-
Strategy 2: Combination Therapy to Reduce Dose
-
Rationale: Combining the MAT2A inhibitor with a synergistic agent can allow for a dose reduction of the MAT2A inhibitor to a better-tolerated level while maintaining or enhancing anti-tumor efficacy.
-
Examples of Synergistic Combinations:
-
PRMT5 Inhibitors: Combining a MAT2A inhibitor with an MTA-cooperative PRMT5 inhibitor can lead to a more profound and selective inhibition of the PRMT5 pathway in MTAP-deleted tumors.[1][2]
-
Taxanes: MAT2A inhibition can create vulnerabilities in cancer cells, making them more susceptible to antimitotic agents like docetaxel (B913) and paclitaxel.[1][3]
-
MTAP Inhibitors: In MTAP wild-type tumors, combining a MAT2A inhibitor with an MTAP inhibitor can mimic the synthetic lethal phenotype, expanding the potential application of MAT2A inhibitors.[4]
-
-
Issue 2: Elevated liver enzymes (ALT/AST) are detected in blood samples, suggesting potential hepatotoxicity.
-
Strategy 1: Assess Inhibitor Selectivity
-
Rationale: The liver primarily expresses the MAT1A isoform, while most other tissues express MAT2A. Some first-generation MAT2A inhibitors may have off-target activity against MAT1A, leading to liver injury. Utilizing a more selective inhibitor can mitigate this issue. For instance, the clinical development of AG-270 was paused in part due to toxicities, leading to the investigation of next-generation compounds with improved safety profiles.
-
Troubleshooting Steps:
-
Evaluate inhibitor selectivity: If not already known, perform in vitro enzymatic assays to determine the IC50 values for both MAT2A and MAT1A.
-
Test a more selective inhibitor: If the current inhibitor shows significant MAT1A activity, consider testing a more selective compound. For example, novel inhibitors like SCR-7952 have reported better safety profiles in preclinical models.
-
Monitor liver function: When testing a new inhibitor, continue to monitor liver enzymes (ALT/AST) and bilirubin (B190676) levels.
-
Histopathology: Conduct a detailed histopathological analysis of liver tissue to characterize any potential liver injury.
-
-
Issue 3: Inconsistent or lack of anti-tumor efficacy in xenograft models.
-
Strategy 1: Confirm Target Engagement and Downstream Pathway Inhibition
-
Rationale: It is crucial to verify that the inhibitor is reaching the tumor at sufficient concentrations to engage the target (MAT2A) and modulate the downstream pathway (PRMT5).
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) analysis: Determine the concentration of the inhibitor in plasma and tumor tissue over time to ensure adequate exposure.
-
Pharmacodynamic (PD) biomarker analysis:
-
SAM and Methionine Levels: Measure SAM and methionine levels in plasma and tumor tissue using LC-MS/MS. MAT2A inhibition is expected to decrease SAM and increase methionine levels.
-
SDMA Levels: Measure symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, in tumor tissue by immunohistochemistry (IHC) or Western blot. A reduction in SDMA indicates successful inhibition of the MAT2A-PRMT5 axis.
-
-
-
-
Strategy 2: Verify the MTAP-deletion Status of the Cancer Model
-
Rationale: The synthetic lethal approach with MAT2A inhibitors is primarily effective in cancer cells with MTAP deletion.
-
Troubleshooting Steps:
-
Genomic analysis: Confirm the homozygous deletion of the MTAP gene in the cell line or patient-derived xenograft (PDX) model using techniques like PCR or next-generation sequencing.
-
Protein expression analysis: Verify the absence of MTAP protein expression by Western blot or immunohistochemistry.
-
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of MAT2A Inhibitors as Monotherapy
| Compound | Cancer Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | KP4 MTAP-null xenografts | 200 mg/kg, q.d. | 67% | [5] |
| Compound 30 | HCT-116 MTAP-deleted xenograft | 20 mg/kg, q.d. | 60% | [6] |
| SCR-7952 | HCT116 MTAP-/- xenograft | 3.0 mg/kg | 82.9% |
Table 2: In Vivo Efficacy of MAT2A Inhibitor Combination Therapies
| Combination | Cancer Model | Dose and Schedule | Outcome | Reference |
| IDE397 + MTA-cooperative PRMT5 inhibitor | H838 & BXPC3 (MTAPdel) | Doses below MTD for each agent | Durable tumor regressions, including complete responses | [2] |
| MTDIA + AG-270 | MTAP+/+ CRC xenografts | Not specified | Significant tumor growth inhibition | [4] |
| PRMT5 inhibitor + MAT2A inhibitor | Glioma PDX models | Not specified | Significantly inhibited tumor growth and prolonged survival | [7] |
Key Experimental Protocols
Protocol 1: Mouse Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture human cancer cells with a confirmed MTAP deletion (e.g., HCT116 MTAP-/-) in appropriate media.
-
On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 million cells) into the flank of each immunodeficient mouse.[8]
-
-
Tumor Monitoring and Randomization:
-
Begin monitoring tumor growth 3-4 days post-implantation using calipers.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, MAT2A inhibitor at various doses).[8]
-
-
Drug Formulation and Administration:
-
Prepare the MAT2A inhibitor formulation daily in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Administer the inhibitor or vehicle control according to the planned schedule (e.g., once daily via oral gavage) for the duration of the study (e.g., 21 days).[8]
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volume and animal body weight 2-3 times per week. A body weight loss of >15-20% is a key indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (SAM and SDMA levels).
-
Collect blood for complete blood counts (CBC) and serum for liver function tests (ALT/AST).
-
Collect major organs (liver, spleen, etc.) for histological analysis.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection:
-
Collect blood via retro-orbital sinus or tail vein into EDTA-coated tubes for plasma and CBC analysis.
-
For plasma, centrifuge the blood at 2,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Harvest tumor tissue and either snap-freeze in liquid nitrogen for LC-MS/MS and Western blot analysis or fix in 10% neutral buffered formalin for immunohistochemistry.
-
-
SAM/Methionine Measurement (LC-MS/MS):
-
For plasma and homogenized tissue, precipitate proteins using an equal volume of 10% perchloric acid.
-
Centrifuge to pellet the protein and analyze the supernatant using a validated LC-MS/MS method to quantify SAM and methionine levels.
-
-
SDMA Analysis (Immunohistochemistry):
-
Process formalin-fixed, paraffin-embedded tumor tissues.
-
Perform antigen retrieval on tissue sections.
-
Incubate with a primary antibody against SDMA, followed by a secondary antibody and detection reagent.
-
A reduction in SDMA staining intensity in the treated group compared to the vehicle control indicates pathway inhibition.
-
Protocol 3: In Vivo Toxicity Assessment
-
Complete Blood Count (CBC):
-
Collect whole blood into EDTA-coated tubes.
-
Use an automated hematology analyzer to measure key parameters, including platelet count, red blood cell count, and white blood cell count.
-
-
Liver Function Tests:
-
Collect blood and separate the serum.
-
Use a clinical chemistry analyzer to measure levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
-
Histopathology:
-
Fix major organs in 10% neutral buffered formalin for 24 hours.
-
Embed the tissues in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for any signs of tissue damage.
-
Visualizations
Caption: MAT2A-PRMT5 signaling pathway in MTAP wild-type versus MTAP-deleted cancer cells.
Caption: A typical experimental workflow for in vivo studies of MAT2A inhibitors.
Caption: A troubleshooting decision tree for common issues in in vivo MAT2A inhibitor experiments.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. svhm.org.au [svhm.org.au]
- 4. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LiverClear: A versatile protocol for mouse liver tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
solutions for Mat2A-IN-20 instability in aqueous solutions
Welcome to the technical support center for Mat2A-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme that plays a crucial role in the synthesis of S-adenosylmethionine (SAM). SAM is a universal methyl donor for numerous cellular methylation reactions essential for cell proliferation and survival.[1][2] Due to its hydrophobic nature, this compound, like many small molecule inhibitors, exhibits limited solubility and can be prone to precipitation and degradation in aqueous solutions, which can significantly impact experimental reproducibility and the accuracy of results.[1]
Q2: I observed precipitation after diluting my this compound stock solution into my aqueous experimental buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:
-
Review your dilution technique: Always add the DMSO stock solution of this compound to the larger volume of pre-warmed aqueous buffer while gently mixing. This helps to avoid localized high concentrations that can lead to immediate precipitation.[3]
-
Reduce the final concentration: The intended concentration of this compound may be above its solubility limit in your specific aqueous buffer. Try lowering the final concentration.
-
Optimize the DMSO concentration: While it's important to minimize the final DMSO concentration to avoid solvent-induced artifacts, a slightly higher concentration (up to 0.5%) might be necessary to maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warm your aqueous buffer: Adding the inhibitor to cold media or buffer can decrease its solubility. Ensure your aqueous solution is pre-warmed to the experimental temperature (e.g., 37°C) before adding this compound.[3]
-
Consider co-solvents: If precipitation persists, the use of a co-solvent system or specific formulation excipients may be necessary to improve solubility.
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
Proper preparation and storage are critical for maintaining the integrity of your this compound.
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitute the powder in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to a desired high concentration (e.g., 10 mM).[1][3]
-
To aid dissolution, vortex the solution and/or sonicate it in a water bath for short intervals until the solution is clear.[3]
-
-
Storage:
-
Store the solid compound at -20°C.
-
Aliquoting the DMSO stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[3]
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.[3]
-
It is advisable to use the stock solution stored at -20°C within one month and at -80°C within six months.
-
Q4: Can the pH of my aqueous buffer affect the stability of this compound?
Troubleshooting Guides
Issue: Precipitation in Cell Culture Media
| Symptom | Possible Cause | Suggested Solution |
| Immediate precipitation upon adding this compound to media. | Improper dilution technique. | Add the DMSO stock dropwise to pre-warmed (37°C) media while gently swirling.[3] |
| Final concentration exceeds solubility limit. | Reduce the final concentration of this compound in the media.[3] | |
| Cold media reducing solubility. | Ensure the cell culture media is pre-warmed to 37°C before adding the inhibitor.[3] | |
| Precipitate forms over time in the incubator. | Compound instability at 37°C. | Prepare fresh working solutions immediately before use. Avoid storing diluted aqueous solutions.[1] |
| High concentration of salts or proteins in the media promoting precipitation. | Test the solubility of this compound in a simpler buffer (e.g., PBS) to identify if media components are the issue. | |
| Final DMSO concentration is too low to maintain solubility. | Increase the final DMSO concentration slightly (e.g., from 0.1% to 0.5%), ensuring to update the vehicle control accordingly. |
Issue: Inconsistent or Lower-than-Expected Activity in Assays
| Symptom | Possible Cause | Suggested Solution |
| Low or no inhibition of MAT2A activity. | Degradation of this compound in stock or working solutions. | Ensure proper storage of stock solutions. Prepare working solutions fresh for each experiment.[1] |
| Precipitation of the compound in the assay buffer. | Visually inspect for precipitation. Centrifuge the plate and test the supernatant for activity. If precipitated, troubleshoot solubility as described above. | |
| Instability of the MAT2A enzyme itself during the assay. | MAT2A can lose activity at 37°C. Consider including the stabilizing protein MAT2B in the assay.[4][5] | |
| High variability between replicate experiments. | Inconsistent preparation of working solutions leading to variable final concentrations. | Prepare a master mix of the working solution to add to all relevant wells to ensure consistency. |
| Adsorption of the compound to plasticware. | Consider using low-adhesion microplates and including a small amount of BSA (e.g., 0.01%) in the assay buffer. |
Data Presentation
Table 1: Solubility of Related MAT2A Inhibitors in DMSO
Note: Specific solubility data for this compound in various aqueous buffers is not publicly available. The following data for related compounds is provided for reference.
| Compound | Solvent | Solubility |
| MAT2A inhibitor | DMSO | 5 mg/mL (9.49 mM) |
| MAT2A inhibitor 2 | DMSO | 23.33 mg/mL (63.78 mM) |
Table 2: General Recommendations for DMSO Concentration in Cell-Based Assays
| Final DMSO Concentration | General Tolerance by Cell Lines |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells. |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines. |
| > 0.5% - 1% | Can be cytotoxic to some cells and may induce off-target effects. A vehicle control is crucial. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound to minimize precipitation and ensure consistent experimental results.
Materials:
-
This compound solid powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
-
Aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the vial of this compound powder to reach room temperature before opening. b. Reconstitute the powder in anhydrous DMSO to the desired stock concentration. c. Vortex the solution vigorously to aid dissolution. If necessary, sonicate in a water bath for short intervals until the solution is clear.[3] d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] e. Store the aliquots at -20°C or -80°C, protected from light.[3]
-
Working Solution Preparation: a. Thaw an aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in your pre-warmed aqueous buffer or cell culture medium to achieve the final desired concentration. c. Crucially , add the DMSO stock solution dropwise into the larger volume of the aqueous solution while gently vortexing or swirling to ensure rapid and uniform mixing.[3] d. Ensure the final DMSO concentration is as low as possible and consistent across all experimental and control groups. e. Visually inspect the final working solution for any signs of precipitation before use.
Protocol 2: General Method for Assessing the Aqueous Stability of this compound
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a given temperature.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Incubator set to the desired temperature (e.g., 37°C)
-
HPLC system with a suitable column and detection method for this compound
-
Microcentrifuge tubes
Procedure:
-
Solution Preparation: a. Prepare a solution of this compound in the aqueous buffer at the desired final concentration. Ensure the final DMSO concentration is consistent with your experimental conditions. b. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: a. Immediately after preparation, take an aliquot of the solution. b. Centrifuge the sample to pellet any initial precipitate and transfer the supernatant to an HPLC vial. This represents the initial soluble concentration.
-
Incubation: a. Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Time-Point Samples: a. At each scheduled time point (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution. b. Process each aliquot as described in step 2b.
-
HPLC Analysis: a. Analyze all the collected supernatant samples by HPLC to determine the concentration of this compound remaining in solution.
-
Data Analysis: a. Plot the percentage of this compound remaining in solution against time to determine the stability profile under the tested conditions.
Visualizations
References
Technical Support Center: Troubleshooting Unexpected Resistance to Mat2A-IN-20 in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected resistance to Mat2A-IN-20 in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme that synthesizes S-adenosylmethionine (SAM).[1][2] SAM is the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation, which are essential for regulating gene expression and other cellular functions.[1][3] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM.[1][4] This disrupts methylation processes, leading to impaired DNA and RNA synthesis, altered protein function, and ultimately, the inhibition of cancer cell growth.[3]
Q2: Why are cancer cells with MTAP deletion particularly sensitive to this compound?
The efficacy of this compound is significantly enhanced in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5] This genetic alteration, present in approximately 15% of all cancers, leads to the accumulation of methylthioadenosine (MTA).[5] MTA is a natural inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][5] This partial inhibition of PRMT5 makes these cells highly dependent on the MAT2A-dependent production of SAM to maintain residual PRMT5 function.[1][5] Therefore, inhibiting MAT2A in MTAP-deleted cells creates a synthetic lethal vulnerability by further suppressing the already compromised PRMT5 pathway, leading to selective cancer cell death.[1][5]
Q3: What are the known mechanisms of resistance to this compound?
One of the primary mechanisms of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression.[1][6] Cancer cells can adapt to the inhibitor by increasing the production of the MAT2A protein, thereby compensating for the inhibitory effect and attempting to restore SAM levels.[1][6] Another potential mechanism involves alterations in downstream pathways, such as the PRMT5 signaling cascade.[1] An increase in tumor symmetric dimethylarginine (SDMA) levels at the time of disease progression has also been observed, suggesting it as a potential biomarker and mechanism of resistance.[1]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high IC50 value or lack of cytotoxic effect in a known sensitive cell line. | 1. Incorrect MTAP status of the cell line: The cell line may have been misidentified or its MTAP status may have changed over passages. 2. Suboptimal inhibitor concentration or exposure time: The concentration range may be too low, or the treatment duration may be insufficient to induce a response. 3. High methionine concentration in culture medium: Exogenous methionine can compete with the inhibitor's effects. 4. Degradation of this compound: Improper storage or handling of the compound can lead to loss of activity. 5. Development of acquired resistance: Prolonged or intermittent exposure to the inhibitor may have selected for a resistant population. | 1. Verify MTAP status: Confirm the MTAP deletion status of your cell line using Western blot or PCR. 2. Perform a dose-response and time-course experiment: Test a broader range of this compound concentrations (e.g., 0.01 nM to 10 µM) and measure cell viability at different time points (e.g., 24, 48, 72, 96 hours). 3. Use a culture medium with physiological methionine levels. 4. Confirm compound integrity: Use a fresh stock of this compound and follow the manufacturer's storage and handling recommendations. Consider verifying the compound's identity and purity via LC-MS.[2] 5. Investigate resistance mechanisms: See the section below on "Investigating the Mechanism of Resistance". |
| Increased MAT2A protein levels observed after treatment with this compound. | Compensatory upregulation of MAT2A: This is a known cellular adaptation to MAT2A inhibition as a feedback mechanism in response to SAM depletion.[4] | This does not necessarily mean the inhibitor is ineffective. To confirm target engagement, you should: 1. Measure intracellular SAM and SAH levels via LC-MS/MS: A significant decrease in the SAM/SAH ratio is a direct indicator of target inhibition.[4] 2. Assess downstream markers: Measure the reduction in symmetric dimethylarginine (SDMA) on proteins, a marker of PRMT5 activity, via Western blot.[4] |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density. 2. Inappropriate cell viability assay: Assays like MTT can be influenced by metabolic changes and may not accurately reflect cell death.[1] 3. Heterogeneous cell population. | 1. Standardize cell seeding protocols. 2. Use a more direct measure of cell death: Consider using assays that measure apoptosis (e.g., Annexin V staining) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). 3. Perform single-cell cloning to isolate and characterize individual clones. |
Quantitative Data Summary
The following tables summarize key quantitative data related to MAT2A inhibitor sensitivity and resistance. Note that IC50 values can vary depending on experimental conditions.
Table 1: Representative IC50 Values of MAT2A Inhibitors in Cancer Cell Lines
| Cell Line | MTAP Status | MAT2A Inhibitor | IC50 (µM) | Reference |
| HCT116 | MTAP-/- | SCR-7952 | ~0.02 | [3] |
| NCI-H838 | MTAP-deleted | SCR-7952 | ~0.03 | [3] |
| MIA PaCa-2 | MTAP-deleted | SCR-7952 | ~0.03 | [3] |
| A549 | MTAP-deleted | SCR-7952 | ~0.04 | [3] |
| MLL-AF4 | N/A | PF-9366 | 10.33 | [7][8] |
| MLL-AF9 | N/A | PF-9366 | 7.72 | [7][8] |
| H460/DDP (Cisplatin-Resistant) | N/A | PF-9366 | >10 | [9] |
Table 2: Gene and Protein Expression Changes Associated with MAT2A Inhibitor Resistance
| Gene/Protein | Change in Expression | Cell Line/Context | Implication | Reference |
| MAT2A | Upregulation (mRNA & Protein) | Cisplatin-Resistant Lung Cancer (H460/DDP) | Increased target expression leading to inhibitor resistance. | [9][10] |
| MAT2A | Upregulation (Protein) | General response to MAT2A inhibitors | Compensatory feedback mechanism. | [4] |
| SDMA | Increased levels | Disease progression | Potential biomarker and mechanism of resistance. | [1] |
| CASP7, CASP8 | Upregulation upon MAT2A inhibition | Cisplatin-Resistant Lung Cancer (H460/DDP) | Sensitization to apoptosis. | [9] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[4]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete medium from a DMSO stock. Include a vehicle control (medium with the same final DMSO concentration, typically ≤ 0.1%).[4]
-
Cell Treatment: Remove the existing medium and add 100 µL of the medium containing various concentrations of this compound or vehicle control.[4]
-
Incubation: Incubate the treated cells for the desired time period (e.g., 72 hours).[4]
-
Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[4]
Protocol 2: Western Blot Analysis of MAT2A and PRMT5
This protocol is for assessing changes in MAT2A and PRMT5 protein levels.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.[6]
-
Wash cells twice with ice-cold PBS.[6]
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[6]
-
Determine the protein concentration of the supernatant using a BCA assay.[6]
-
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[1]
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against MAT2A (e.g., 1:1000 dilution) and PRMT5 (e.g., 1:1000 dilution) overnight at 4°C.[6] A loading control antibody (e.g., GAPDH or β-actin) should also be used.[6]
-
Wash the membrane three times with TBST.[6]
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[6]
-
-
Detection:
Protocol 3: RT-qPCR for MAT2A Gene Expression
This protocol details the measurement of MAT2A mRNA levels.
-
RNA Extraction:
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[6]
-
qPCR Reaction:
-
Data Analysis:
Visualizations
Caption: MAT2A signaling pathway and the impact of this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MAT2A Inhibitors: AG-270 vs. SCR-7952
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic strategy for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A. This guide provides a detailed comparison of two prominent allosteric MAT2A inhibitors, AG-270 and SCR-7952, focusing on their potency, selectivity, and the experimental methodologies used for their evaluation.
Mechanism of Action and Signaling Pathway
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions. In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates and acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes these cells highly dependent on MAT2A for the production of SAM to maintain essential PRMT5 activity. Inhibition of MAT2A in this context leads to a critical depletion of SAM, further crippling PRMT5 function, disrupting mRNA splicing, and ultimately inducing cancer cell death.
head-to-head comparison of Mat2A-IN-20 and PF-9366
A Detailed Guide for Researchers in Oncology and Drug Development
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletion. This genetic alteration creates a synthetic lethal relationship with the inhibition of MAT2A, an enzyme crucial for the production of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions. This guide provides a comprehensive head-to-head comparison of two allosteric MAT2A inhibitors, Mat2A-IN-2 and PF-9366, to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Both Mat2A-IN-2 and PF-9366 are allosteric inhibitors of MAT2A that have been utilized in preclinical cancer research. PF-9366 is an earlier, well-characterized inhibitor with a moderate potency. Mat2A-IN-2 is presented as a newer, potent, and orally bioavailable inhibitor. While extensive peer-reviewed data is available for PF-9366, the currently available information for Mat2A-IN-2 is primarily from commercial sources. This comparison aims to summarize the existing data to guide experimental design.
Data Presentation: Quantitative Comparison
The following tables summarize the available biochemical and cellular activity data for Mat2A-IN-2 and PF-9366. It is important to note that direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Table 1: Biochemical Activity
| Parameter | Mat2A-IN-2 | PF-9366 | Reference |
| Target | MAT2A | MAT2A | [1] |
| Mechanism of Action | Allosteric Inhibitor | Allosteric Inhibitor | [1] |
| Biochemical IC50 | Data not publicly available in peer-reviewed literature | 420 nM | [2][3][4] |
| Dissociation Constant (Kd) | Data not publicly available | 170 nM | [2][4] |
Table 2: Cellular Activity
| Cell Line | Assay | Mat2A-IN-2 IC50 | PF-9366 IC50 | Reference |
| HCT116 MTAP-deleted | Anti-proliferation | Potent (specific values not publicly available) | ~10 µM (in Huh-7 cells) | [1][3] |
| H520 (Lung Carcinoma) | SAM Production | Data not publicly available | 1.2 µM | [2][3] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Production | Data not publicly available | 255 nM | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize MAT2A inhibitors.
MAT2A Enzymatic Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of MAT2A, often by measuring the production of a reaction byproduct like inorganic phosphate (B84403).
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (Mat2A-IN-2 or PF-9366) dissolved in DMSO
-
Detection Reagent (e.g., Malachite Green-based phosphate detection kit)
-
384-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add a fixed amount of MAT2A enzyme to each well of the microplate, except for the negative control wells.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of L-Methionine and ATP to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cell Viability/Anti-Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., MTAP-deleted and wild-type)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (Mat2A-IN-2 or PF-9366) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the old medium and add the medium containing the inhibitor or vehicle control (DMSO) to the cells.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for MAT2A Expression
This protocol is used to assess the levels of MAT2A protein in cells following inhibitor treatment, as some inhibitors can induce a compensatory upregulation of the target protein.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MAT2A
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against MAT2A overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to normalize the results.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Methionine Cycle and the point of inhibition by Mat2A inhibitors.
Caption: A general experimental workflow for the preclinical evaluation of MAT2A inhibitors.
Conclusion
Both Mat2A-IN-2 and PF-9366 serve as valuable tools for investigating the therapeutic potential of MAT2A inhibition. PF-9366 is a well-documented, albeit moderately potent, inhibitor suitable for initial proof-of-concept studies. Mat2A-IN-2 is positioned as a more potent and in vivo-ready compound, though researchers should be mindful that detailed characterization in peer-reviewed literature is currently limited. The choice between these inhibitors will depend on the specific experimental needs, the requirement for in vivo studies, and the level of characterization demanded by the research question. As more data on Mat2A-IN-2 becomes publicly available, a more direct and comprehensive comparison will be possible.
References
A Comparative Guide to the Efficacy of Mat2A-IN-20 in MTAP-Null Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer-specific vulnerabilities represents a paradigm shift in oncology. One of the most promising synthetic lethal relationships to emerge is the inhibition of methionine adenosyltransferase 2A (MAT2A) in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive comparison of the efficacy of Mat2A-IN-20 with other therapeutic alternatives in various MTAP-null cancer models, supported by experimental data and detailed protocols.
The MAT2A-MTAP Synthetic Lethal Interaction
Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A. MTAP is a critical enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits the protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes cancer cells exquisitely dependent on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor, catalyzed by MAT2A. Inhibition of MAT2A in this context leads to a critical depletion of SAM, further crippling the already compromised PRMT5 activity and resulting in selective cancer cell death.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of MAT2A that has demonstrated potent and selective anti-proliferative activity in MTAP-deficient cancer cells. This guide compares the efficacy of this compound with other MAT2A inhibitors, such as AG-270 and IDE397, as well as with direct PRMT5 inhibitors.
Comparative Efficacy Data
In Vitro Proliferation Assays
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various MAT2A inhibitors in a panel of MTAP-null cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | MTAP Status | IC50 (nM) | Reference |
| This compound | HCT116 | Colorectal Carcinoma | MTAP-/- | Data not publicly available | |
| AG-270 | HCT116 | Colorectal Carcinoma | MTAP-/- | 260[1] | [1] |
| IDE397 | Multiple PDX Models | Various | MTAP-/- | Demonstrates selective anti-tumor activity | |
| Compound 30 | HCT116 | Colorectal Carcinoma | MTAP-/- | Potent Inhibition | [2] |
| Compound 9 | HCT116 | Colorectal Carcinoma | MTAP-/- | 17[3] | [3] |
Note: Direct comparative studies of this compound against other inhibitors in the same experimental setup are limited in the public domain. The data presented is compiled from various sources and should be interpreted with this consideration.
In Vivo Xenograft Models
The efficacy of MAT2A inhibitors has been evaluated in mouse xenograft models bearing MTAP-null tumors. The following table summarizes key findings.
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Data not publicly available | ||||
| AG-270 | KP4 | Pancreatic Cancer | 300 mg/kg, q.d. | 67.8% | [4] |
| AG-270 | HCT116 MTAP-/- | Colorectal Carcinoma | 50 mg/kg, q.d. | 43% | [2] |
| IDE397 | NSCLC CDX Model | Non-Small Cell Lung Cancer | Combination with AMG 193 | Complete responses | [5] |
| Compound 28 | HCT116 MTAP-/- | Colorectal Carcinoma | Induced antitumor response | [6][7] | |
| Compound 30 | HCT116 MTAP-/- | Colorectal Carcinoma | 20 mg/kg, q.d. | 60% | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway of the MAT2A-MTAP synthetic lethality and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: MAT2A-MTAP Synthetic Lethal Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Cell Viability Assay (MTT/MTS-based)
Objective: To determine the cytotoxic or cytostatic effects of this compound on MTAP-null and MTAP-wild-type cancer cells and to calculate the IC50 value.
Materials:
-
MTAP-null and MTAP-wild-type cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT/MTS Addition:
-
MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution.
-
MTS: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Western Blot for PRMT5 Methylation Marks
Objective: To assess the downstream effect of MAT2A inhibition on PRMT5 activity by measuring the levels of symmetric dimethylarginine (sDMA), a product of PRMT5-mediated methylation.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control to determine the relative change in PRMT5 activity.
Conclusion
Targeting MAT2A in MTAP-deleted cancers is a promising therapeutic strategy. While publicly available data for this compound is still emerging, the available information on other MAT2A inhibitors like AG-270 and IDE397 demonstrates the potential of this drug class. The provided experimental protocols offer a framework for researchers to further validate and compare the efficacy of this compound and other inhibitors in relevant preclinical models. Continued research and head-to-head comparative studies will be crucial to fully elucidate the therapeutic potential of this compound for patients with MTAP-null cancers.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Spirocyclic MAT2A Inhibitors Demonstrating High In Vivo Efficacy in MTAP-Null Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IDEAYA Announces IND Clearance Enabling Phase 1/2 Clinical Trial for Combination of IDE397 and AMG 193 in MTAP-Deletion Solid Tumors - BioSpace [biospace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the MAT2A-PRMT5 Axis: A Comparative Guide to Alternative Targeting Strategies
For Researchers, Scientists, and Drug Development Professionals
The MAT2A-PRMT5 axis has emerged as a critical nexus in cancer biology, presenting a promising therapeutic target. Direct inhibition of either MAT2A or PRMT5 has been the primary focus of drug development efforts. However, the landscape of therapeutic strategies is expanding, with innovative alternative approaches offering new avenues for intervention. This guide provides a comprehensive comparison of these alternative methods, supported by experimental data and detailed protocols, to inform and guide future research and development.
The central paradigm for many of these alternative strategies revolves around the concept of synthetic lethality, particularly in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3][4] MTAP deletion, occurring in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a natural endogenous inhibitor of PRMT5.[1][5][6][7] This pre-existing partial inhibition of PRMT5 renders these cancer cells exquisitely dependent on the remaining activity of the MAT2A-PRMT5 axis for survival, creating a therapeutic window.[5][7][8][9]
Comparative Analysis of Therapeutic Strategies
This section compares direct inhibition of the MAT2A-PRMT5 axis with emerging alternative strategies. The data presented below is a synthesis of findings from multiple preclinical studies and is intended for comparative purposes.
| Therapeutic Strategy | Mechanism of Action | Target Population | Advantages | Challenges & Limitations |
| Direct PRMT5 Inhibition | Small molecule inhibitors that bind to the catalytic site of PRMT5, blocking its methyltransferase activity. | Broad applicability; enhanced efficacy in MTAP-deleted cancers. | Potent anti-tumor activity has been demonstrated in various preclinical models. | Potential for on-target toxicity in normal tissues due to the ubiquitous role of PRMT5.[10] |
| MTA-Cooperative PRMT5 Inhibition | Inhibitors that selectively bind to the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells.[11][12] | Specifically MTAP-deleted cancers. | Enhanced therapeutic window by selectively targeting cancer cells over normal cells.[12] | Efficacy is dependent on sufficient intracellular MTA levels, which can be influenced by the tumor microenvironment.[1] |
| Indirect PRMT5 Inhibition via MAT2A Inhibition | Small molecule inhibitors of MAT2A reduce the production of S-adenosylmethionine (SAM), the essential methyl donor for PRMT5, thereby inhibiting its activity.[6][7][10][13] | Primarily MTAP-deleted cancers. | Exploits the dual vulnerability of reduced SAM and elevated MTA to synergistically suppress PRMT5.[7] | As SAM is a universal methyl donor, inhibition can affect other methyltransferases, potentially leading to off-target effects.[14] |
| Dual MAT2A and PRMT5 Inhibition | Combination of a MAT2A inhibitor and a PRMT5 inhibitor. | MTAP-deleted cancers. | Preclinical studies have shown synergistic anti-tumor responses.[11][15][16] | Potential for increased toxicity compared to single-agent therapies; requires careful dose optimization. |
| Targeting PRMT5-Substrate Adaptor Protein Interactions | Small molecules designed to disrupt the interaction between PRMT5 and its substrate adaptor proteins (e.g., pICln, RIOK1).[6][14] | Cancers dependent on specific PRMT5 substrate methylation. | Offers a more substrate-specific and potentially less toxic approach to modulating PRMT5 activity.[6] | This is an emerging area with a need for further validation and development of potent and specific inhibitors. |
| Combination with Other Anti-Cancer Agents | Combining MAT2A or PRMT5 inhibitors with chemotherapy (e.g., taxanes, gemcitabine), CDK4/6 inhibitors, PARP inhibitors, or DNA-damaging agents.[6][12] | Broad applicability depending on the combination partner. | Potential to overcome resistance, enhance efficacy, and target multiple oncogenic pathways. | Complexities in determining optimal drug combinations and managing overlapping toxicities. |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from representative preclinical studies investigating these alternative targeting strategies.
Table 1: In Vitro Anti-Proliferative Activity of Inhibitors
| Inhibitor Class | Compound | Cancer Cell Line (MTAP status) | IC50 (nM) | Reference |
| MAT2A Inhibitor | AG-270 | HCT116 (MTAP-/-) | 260 | [17] |
| MAT2A Inhibitor | AG-270 in combination with MTDIA (MTAP inhibitor) | HT-29 (MTAP+/+) | 228 | [17] |
| PRMT5 Inhibitor | PRMT5i | LN18 (MTAP-/-) | ~10 | [11] |
| Dual Inhibition | PRMT5i + MAT2Ai | LN18 (MTAP-/-) | Synergistic Effect | [11] |
Note: IC50 values can vary significantly based on the cell line and assay conditions.
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Animal Model | Tumor Type | Tumor Growth Inhibition (%) | Reference |
| MAT2A Inhibitor (AG-270) + MTAP Inhibitor (MTDIA) | Mouse Xenograft | Colorectal Cancer (MTAP+/+) | Significant | [17] |
| PRMT5 Inhibitor + MAT2A Inhibitor | Nude Mouse Orthotopic Xenograft | Glioblastoma (MTAP-/-) | Significant | [11][16] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding these therapeutic strategies.
Caption: MAT2A-PRMT5 signaling in normal versus MTAP-deleted cancer cells and points of therapeutic intervention.
Caption: A generalized experimental workflow for the preclinical evaluation of MAT2A-PRMT5 axis inhibitors.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the inhibitor(s) for the desired duration (e.g., 72 hours). Include a vehicle control.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SDMA overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of SDMA.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously or orthotopically implant cancer cells (e.g., 5 x 10^6 cells) into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor(s) or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or signs of toxicity appear).
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to compare the treatment groups. Survival analysis can be performed using Kaplan-Meier curves.
Conclusion
The exploration of alternative strategies to target the MAT2A-PRMT5 axis is a rapidly evolving field. The synthetic lethal relationship with MTAP deletion has provided a strong rationale for the development of highly selective inhibitors, including MTA-cooperative PRMT5 inhibitors and MAT2A inhibitors. Furthermore, the investigation of dual-inhibitor combinations and the disruption of protein-protein interactions represent promising future directions. The experimental frameworks and comparative data presented in this guide are intended to equip researchers with the necessary information to design and interpret studies aimed at further elucidating the therapeutic potential of these novel approaches. As our understanding of the intricate regulation and downstream consequences of the MAT2A-PRMT5 axis deepens, so too will our ability to develop more effective and targeted cancer therapies.
References
- 1. "Therapeutic Potential of Prmt5 and Mat2A As Synthetic Lethal Targets I" by Yasaman Barekatain [digitalcommons.library.tmc.edu]
- 2. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 3. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. probiologists.com [probiologists.com]
- 9. mohawkcollege.primo.exlibrisgroup.com [mohawkcollege.primo.exlibrisgroup.com]
- 10. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synthetic Lethality: A Comparative Guide to Mat2A-IN-20 and Other MAT2A Inhibitors in MTAP-Deleted Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic lethal effect of Mat2A-IN-20 and other prominent MAT2A inhibitors. We delve into the experimental data supporting this therapeutic strategy, offer detailed protocols for key validation experiments, and visualize the underlying biological pathways and workflows.
The concept of synthetic lethality, where the combination of two non-lethal genetic alterations results in cell death, has emerged as a promising avenue in precision oncology. A prime example is the targeting of methionine adenosyltransferase 2A (MAT2A) in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic vulnerability, present in approximately 15% of all human cancers, creates a unique dependency that can be exploited by potent and selective MAT2A inhibitors.
The MAT2A-MTAP Synthetic Lethal Mechanism
In healthy cells, MTAP is a key enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of methylthioadenosine (MTA).[1][2] MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a crucial enzyme for various cellular processes, including RNA splicing.[3] This partial inhibition of PRMT5 makes cancer cells exquisitely dependent on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A.[3][4] SAM is the universal methyl donor and a critical substrate for PRMT5.[4] Inhibition of MAT2A in these MTAP-deleted cells leads to a drastic reduction in SAM levels, causing a profound suppression of PRMT5 activity, ultimately triggering DNA damage and selective cancer cell death.[4]
Comparative Efficacy of MAT2A Inhibitors
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | MTAP -/- | ~300 | [6] |
| HCT116 | MTAP WT | >1200 | [6] | |
| SCR-7952 | HCT116 | MTAP -/- | 34.4 | [6] |
| HCT116 | MTAP WT | 487.7 | [6] | |
| NCI-H838 | MTAP-deleted | 4.3 | [6] | |
| MIA PaCa-2 | MTAP-deleted | 19.7 | [6] | |
| A549 | MTAP-deleted | 123.1 | [6] | |
| IDE397 | HCT116 | MTAP -/- | Potent Inhibition | [7] |
| HCT116 | MTAP WT | Less Sensitive | [7] |
Visualizing the Pathway and Experimental Workflow
To better understand the underlying biology and the methods used to validate these inhibitors, the following diagrams illustrate the MAT2A signaling pathway and a typical experimental workflow.
Caption: MAT2A-PRMT5 synthetic lethal pathway in MTAP-deleted cancer cells.
Caption: A typical experimental workflow for cross-validating MAT2A inhibitors.
Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. The following are detailed methodologies for key experiments used to validate the synthetic lethal effect of MAT2A inhibitors.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the dose-dependent effect of a MAT2A inhibitor on the viability of cancer cells.
Materials:
-
MTAP-deleted and MTAP wild-type cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 WT)
-
Complete cell culture medium
-
This compound or other MAT2A inhibitors
-
DMSO (for inhibitor stock solution)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of the MAT2A inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose, typically ≤0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[6]
-
Protocol 2: Western Blot Analysis
This technique is used to assess the protein levels of MAT2A, PRMT5, and the downstream methylation mark, symmetric dimethylarginine (SDMA).
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MAT2A, anti-PRMT5, anti-SDMA, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control.
-
Protocol 3: LC-MS/MS for SAM and MTA Quantification
This method provides a highly sensitive and specific quantification of key metabolites in the MAT2A-PRMT5 pathway.
Materials:
-
Metabolite extracts from inhibitor-treated and control cells
-
LC-MS/MS system
-
Appropriate analytical column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
SAM and MTA analytical standards
-
Stable isotope-labeled internal standards (e.g., d3-SAM)
Procedure:
-
Metabolite Extraction:
-
Quench cell metabolism rapidly (e.g., with liquid nitrogen).
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to remove protein and cell debris.
-
Dry the supernatant under nitrogen or in a vacuum concentrator.
-
-
Sample Preparation:
-
Reconstitute the dried extract in a suitable solvent.
-
Add internal standards.
-
Centrifuge to remove any remaining particulates.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate metabolites using a gradient elution method.
-
Detect and quantify SAM and MTA using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate standard curves using the analytical standards.
-
Calculate the concentrations of SAM and MTA in the samples by normalizing to the internal standard and comparing to the standard curve.
-
Conclusion
The synthetic lethal interaction between MAT2A inhibition and MTAP deletion represents a compelling and validated therapeutic strategy in oncology. The development of potent and selective inhibitors like this compound and others provides the tools to exploit this metabolic vulnerability. This guide offers a framework for the cross-validation of these compounds, providing researchers with the necessary information and protocols to advance the development of novel cancer therapies. Further investigation into the comparative cellular efficacy of this compound will be crucial for its continued development and positioning within this promising class of anti-cancer agents.
References
- 1. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of Preclinical and Clinical MAT2A Inhibitors
A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of emerging Methionine Adenosyltransferase 2A (MAT2A) inhibitors.
The enzyme Methionine Adenosyltransferase 2A (MAT2A) has become a significant target in oncology, particularly for cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] The development of small molecule inhibitors against MAT2A is a rapidly advancing field, and a thorough understanding of their pharmacokinetic (PK) profiles is essential for their successful clinical translation.[1][2] This guide provides a comparative analysis of the PK properties of preclinical MAT2A inhibitors against the clinical candidates AG-270 and IDE397, supported by available experimental data and detailed methodologies.
While specific pharmacokinetic data for a compound designated "Mat2A-IN-20" is not publicly available, this guide presents data for other potent preclinical MAT2A inhibitors, referred to as "Compound 28" and "Compound 30" from recent literature, as representative examples.[2] These are benchmarked against the clinical compounds AG-270 and IDE397 to provide a valuable comparative context for researchers.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several preclinical and clinical MAT2A inhibitors. This data is crucial for evaluating and comparing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
| Compound | Status | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Compound 28 | Preclinical | Mice | 10 mg/kg, p.o. | 2,864 | 2 | 41,192 | 85.1 | [2] |
| Compound 30 | Preclinical | Mice | 10 mg/kg, p.o. | 1,560 | 0.5 | 11,718 | 76.5 | [2] |
| Rats | 10 mg/kg, p.o. | 1,230 | 1 | 9,840 | 65.2 | [2] | ||
| Dogs | 5 mg/kg, p.o. | 890 | 1 | 6,540 | 58.7 | [2] | ||
| AG-270 | Clinical | Mouse | - | - | - | - | - | [3] |
| Rat | - | - | - | - | - | [3] | ||
| Monkey | - | - | - | - | - | [3] | ||
| Dog | - | - | - | - | - | [3] | ||
| Human | 200 mg QD | - | - | - | - | [4] | ||
| IDE397 | Clinical | Human | - | Dose-proportional | - | Dose-proportional | - | [1] |
Data for AG-270 in various species showed excellent metabolic stability, with T1/2 values of 5.9 h in mouse, 4.2 h in rat, 4.8 h in monkey, and 21.3 h in dog.[3] In human patients, the median half-life of AG-270 ranged from 16.1 to 38.4 hours.[4] For IDE397, interim clinical trial data indicates a favorable pharmacokinetic profile with dose-proportional exposure.[1]
Experimental Protocols
A comprehensive understanding of the preclinical pharmacokinetic profile of a drug candidate is crucial for predicting its behavior in humans. Below is a typical experimental workflow for a rodent pharmacokinetic study, followed by detailed experimental protocols.
Experimental Workflow for Rodent Pharmacokinetic Study
Detailed Methodologies
Animals: Male Sprague-Dawley rats or CD-1 mice are typically used for pharmacokinetic studies. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.
Drug Administration and Sample Collection: For oral administration (p.o.), the compound is often formulated in a vehicle such as 0.5% methylcellulose (B11928114) in water. For intravenous (IV) administration, the compound is typically dissolved in a vehicle like saline or a solution containing DMSO and PEG400.
Blood samples are collected at predetermined time points post-dosing via tail vein or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of the drug are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (F%) are calculated using non-compartmental analysis with software like WinNonlin.
MAT2A Signaling Pathway in MTAP-Deleted Cancers
MAT2A inhibitors exert their anticancer effects through a synthetic lethal interaction in tumors with MTAP deletion.[1] The following diagram illustrates this pathway.
References
confirming the selectivity of Mat2A-IN-20 for MAT2A over other methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of Mat2A-IN-20, a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A). Understanding the selectivity of a small molecule inhibitor is paramount in drug discovery, as it directly relates to its potential for on-target efficacy and off-target side effects. This document presents available quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in the objective evaluation of this compound.
Executive Summary
This compound is a highly potent inhibitor of MAT2A with a reported IC50 value of ≤50 nM. Limited publicly available data demonstrates its selectivity for MAT2A over at least one other enzyme, the UDP-glucuronosyltransferase 1A1 (UGT1A1). The significant difference in inhibitory concentration suggests a favorable selectivity profile, a critical attribute for a therapeutic candidate. This guide will delve into the specifics of this selectivity and the experimental context in which it was determined.
Data Presentation: Quantitative Selectivity of this compound
The following table summarizes the known inhibitory activity of this compound against its primary target, MAT2A, and a known off-target enzyme. This data is crucial for assessing the inhibitor's specificity.
| Target | Inhibitor | IC50 | Fold Selectivity (over UGT1A1) |
| MAT2A | This compound | ≤50 nM | >569-fold |
| UGT1A1 | This compound | 28.45 µM | - |
Note: The IC50 for MAT2A is presented as less than or equal to 50 nM as per the available source. The fold selectivity is calculated based on the upper limit of the MAT2A IC50.
Signaling Pathway and Mechanism of Action
MAT2A is a crucial enzyme in the one-carbon metabolism pathway, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental for the methylation of DNA, RNA, histones, and other proteins, thereby regulating gene expression and other critical cellular processes. By inhibiting MAT2A, this compound effectively depletes the cellular pool of SAM, leading to a disruption of these essential methylation events. This mechanism is particularly relevant in the context of cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which renders them highly dependent on MAT2A for survival.
Caption: The role of MAT2A in the methionine cycle and its inhibition by this compound.
Experimental Protocols
The determination of an inhibitor's selectivity is reliant on robust and well-defined experimental protocols. While the specific protocol for generating the this compound data is detailed in patent literature, the following represents a generalized and widely accepted methodology for assessing the selectivity of methyltransferase inhibitors.
Biochemical Assay for MAT2A Inhibition (IC50 Determination)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against MAT2A.
Materials:
-
Recombinant human MAT2A enzyme
-
L-methionine
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)
-
This compound (or other test inhibitor) dissolved in DMSO
-
A detection reagent for a reaction product (e.g., a phosphate (B84403) detection reagent for the inorganic phosphate produced)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant MAT2A enzyme to a predetermined optimal concentration in cold assay buffer.
-
Reaction Setup:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the diluted MAT2A enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of product formed.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" controls) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A generalized workflow for determining the IC50 of this compound.
Off-Target Selectivity Screening
To determine the selectivity of this compound, its inhibitory activity is assessed against a panel of other methyltransferases. The experimental protocol is similar to the IC50 determination for MAT2A, with the following key differences:
-
Enzyme Panel: A diverse panel of purified, active methyltransferases is used.
-
Substrates: The appropriate substrates for each individual methyltransferase are used in the respective assays.
-
Detection Methods: The detection method may vary depending on the specific methyltransferase and the product being measured. Common methods include radiometric assays, fluorescence-based assays, and luminescence-based assays that detect the formation of SAH (S-adenosylhomocysteine).
The IC50 values obtained for this compound against each off-target enzyme are then compared to its IC50 for MAT2A to calculate the fold selectivity. A higher fold selectivity indicates a more specific inhibitor.
Conclusion
The available data indicates that this compound is a potent and highly selective inhibitor of MAT2A. Its sub-nanomolar to low nanomolar potency against MAT2A, coupled with a significantly weaker activity against UGT1A1, underscores its potential as a specific pharmacological tool for studying the role of MAT2A and as a promising therapeutic candidate. Further studies detailing the selectivity of this compound against a broader panel of methyltransferases will be invaluable in fully characterizing its off-target profile and solidifying its position as a lead compound for clinical development. The experimental protocols outlined in this guide provide a framework for the continued and rigorous evaluation of this and other novel MAT2A inhibitors.
Safety Operating Guide
Proper Disposal of Mat2A-IN-20: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Mat2A-IN-20, a methionine adenosyltransferase 2A (MAT2A) inhibitor used in research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for the closely related "MAT2A inhibitor 4" (CAS No. 1391934-91-0) provides critical safety information. Researchers handling this compound should treat it with similar precautions. The following table summarizes the known hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Operational Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure appropriate personal protective equipment is worn.
-
Gloves: Use impervious chemical-resistant gloves.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary directive for the disposal of related compounds is to use a licensed professional waste disposal service.[1] Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect any solid this compound, contaminated gloves, weigh boats, or other disposable materials in a dedicated, clearly labeled hazardous waste container.
- The container must be sealable and made of a material compatible with the chemical.
- Liquid Waste (Solutions):
- Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
- If a spill occurs, absorb the liquid with an inert material (e.g., vermiculite, sand, or diatomite) and collect the absorbed material into the solid hazardous waste container.
2. Labeling:
- Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the relevant hazard pictograms (e.g., harmful, environmental hazard).
3. Storage:
- Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
4. Final Disposal:
- Arrange for the collection of the hazardous waste by an approved and licensed waste disposal company.
- Follow all local, state, and federal regulations for the disposal of toxic and environmentally hazardous chemical waste. The key precautionary statement is P501: "Dispose of contents/container to an approved waste disposal plant."[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
